3-Chloroquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHTTSPSUWRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-1H-quinolin-4-one structure and properties
An In-depth Technical Guide to 3-chloro-1H-quinolin-4-one: Structure, Properties, and Scientific Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3-chloro-1H-quinolin-4-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-4-one core is a privileged scaffold found in numerous biologically active molecules, and substitution at the 3-position offers a key vector for modulating physicochemical properties and therapeutic efficacy.[1][2] This document details the molecule's fundamental structure, including its critical tautomeric equilibrium, and presents its key physicochemical and spectroscopic properties. Furthermore, it explores established synthetic methodologies, analyzes its chemical reactivity as a versatile synthetic intermediate, and discusses the biological significance of the broader quinolin-4-one class, with a focus on anticancer and antimicrobial applications.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Molecular Structure and Tautomerism
3-chloro-1H-quinolin-4-one is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridin-4-one ring, with a chlorine atom substituted at the C3 position.[5] A critical feature of its structure is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 1H-quinolin-4-one (amide or keto) form and the 4-hydroxyquinoline (enol) form.
Extensive spectroscopic and theoretical studies have shown that for quinolin-4-one and its derivatives, the keto tautomer is predominantly favored in both solid and solution states.[6][7][8] This preference is attributed to the greater thermodynamic stability of the amide resonance within the pyridinone ring. The presence of the N-H proton and the C=O carbonyl group in the keto form are defining characteristics for its reactivity and intermolecular interactions, such as hydrogen bonding.[9]
Physicochemical and Spectroscopic Properties
The properties of 3-chloro-1H-quinolin-4-one are summarized below. These values are critical for designing experimental conditions for synthesis, purification, and biological assays.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-1H-quinolin-4-one | - |
| Molecular Formula | C₉H₆ClNO | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| CAS Number | 60758-53-4 | - |
| Appearance | Expected to be an off-white to pale yellow solid | General observation |
| Topological Polar Surface Area | 41.6 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| XLogP3 | 1.8 | [10] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The expected data for 3-chloro-1H-quinolin-4-one are based on established principles and data from analogous structures.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. Protons on the carbocyclic ring (C5-C8) would appear in the aromatic region (~7.5-8.5 ppm). The proton at C2, adjacent to the nitrogen and the C3-chloro position, would likely be a singlet and significantly downfield due to the anisotropic effects of the carbonyl and the heterocyclic ring. The N-H proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is characteristic of amide protons involved in hydrogen bonding.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C4) is the most deshielded, appearing around 175-180 ppm.[7] The carbon bearing the chlorine (C3) would be found around 115-125 ppm. The remaining aromatic carbons would resonate in the typical 120-140 ppm range, with C8a and C4a (the bridgehead carbons) appearing further downfield.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the ketone group around 1630-1650 cm⁻¹. A broad N-H stretching band would be visible around 3200-3400 cm⁻¹. C-Cl stretching vibrations are typically observed in the 700-800 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be definitive confirmation of the compound's composition.[13]
Synthesis Methodologies
The synthesis of 3-substituted quinolin-4-ones can be achieved through various established organic chemistry reactions.[1] A common and effective strategy involves the cyclization of appropriately substituted aniline precursors. The introduction of the chlorine atom at the C3 position can be accomplished either by using a chlorinated starting material or by direct halogenation of the quinolin-4-one scaffold.[14]
One of the most versatile methods is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[1] To achieve the 3-chloro substitution, a modified approach is necessary.
Protocol: Electrochemical C3-Halogenation
A modern and regioselective method for the synthesis of 3-halo-quinolin-4-ones involves electrochemistry.[14] This approach offers mild conditions and avoids the use of harsh halogenating agents.
Objective: To synthesize 3-chloro-1H-quinolin-4-one from 1H-quinolin-4-one.
Materials:
-
1H-quinolin-4-one (1 mmol)
-
Potassium chloride (KCl, 3 mmol)
-
Acetonitrile (MeCN, 10 mL)
-
Water (H₂O, 2 mL)
-
Undivided electrochemical cell with graphite plate electrodes (anode and cathode)
-
Constant current power supply
Procedure:
-
To an undivided electrochemical cell, add 1H-quinolin-4-one (1 mmol), potassium chloride (3 mmol), acetonitrile (10 mL), and water (2 mL).
-
Immerse the graphite plate anode and cathode into the solution.
-
Pass a constant current of 10 mA through the cell at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically after several hours, when the starting material is consumed), stop the electrolysis.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-chloro-1H-quinolin-4-one.
Causality: In this process, KCl serves as both the chloride source and the supporting electrolyte.[14] At the anode, chloride ions are oxidized to generate a reactive chlorine species, which then performs an electrophilic substitution on the electron-rich C3 position of the quinolin-4-one ring. The electrochemical control allows for precise generation of the halogenating agent, leading to high regioselectivity and yield.
Chemical Reactivity and Derivatization
The reactivity of 3-chloro-1H-quinolin-4-one is dictated by three main features: the heterocyclic ring system, the C3-chloro substituent, and the N-H proton.
-
Nucleophilic Aromatic Substitution (SₙAr): While the chlorine on a benzene ring is generally unreactive to nucleophilic substitution, the chlorine at the C3 position of the quinolin-4-one is activated by the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen. This makes it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful route to a diverse library of 3-substituted quinolin-4-one derivatives.[15][16] This reactivity is fundamental to its use as a building block in drug discovery.
-
N-Alkylation/Acylation: The amide proton (N-H) can be deprotonated by a suitable base, and the resulting anion can react with electrophiles such as alkyl halides or acyl chlorides to generate N-substituted derivatives. Modification at the N1 position is a common strategy in medicinal chemistry to alter solubility, cell permeability, and target engagement.[1]
-
Reactions at the Carbonyl Group: The C4-carbonyl group can undergo typical ketone reactions, though its reactivity is tempered by its participation in the vinylogous amide system.
Biological Activity and Therapeutic Potential
The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][17]
-
Anticancer Activity: Many quinolin-4-one derivatives have demonstrated potent antiproliferative effects.[18] For instance, 7-chloroquinolin-4-one was approved in China for treating breast and non-small-cell lung cancer, underscoring the importance of halogen substitution on the quinoline ring for anticancer activity.[18] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or protein kinases, which are crucial for cancer cell growth and proliferation.[1]
-
Antibacterial Activity: The quinolone antibiotics (a closely related class) are famous for their antibacterial properties, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] While 3-chloro-1H-quinolin-4-one itself is not a frontline antibiotic, its scaffold is a validated starting point for developing new antibacterial agents.
-
Antimalarial and Antiviral Activity: Derivatives of quinoline, such as chloroquine, are historic antimalarial drugs.[19] Research continues to explore the quinolin-4-one core for new agents against malaria, HIV, and other viral infections.[19][20]
The substitution pattern on the quinolin-4-one ring is critical for its biological activity. The diagram below illustrates key positions for modification to tune the therapeutic properties.
Conclusion
3-chloro-1H-quinolin-4-one is a valuable heterocyclic compound with a well-defined structure and predictable chemical reactivity. Its importance lies not only in the inherent biological potential of its scaffold but also in its utility as a versatile intermediate for the synthesis of more complex molecules. The activated C3-chloro group provides a reliable handle for introducing chemical diversity, making it a key building block for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. Future research will likely focus on leveraging this reactivity to develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-Quinolone synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloroquinolin-4-ol
Introduction: Unveiling a Core Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous synthetic compounds with profound biological and physical properties. Among its halogenated derivatives, 3-Chloroquinolin-4-ol (CAS No: 58550-89-3) emerges as a particularly valuable intermediate.[1] Its strategic placement of a chlorine atom and a hydroxyl group on the quinoline ring system imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.
This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its properties, from the structural nuances of its tautomeric forms to the practical methodologies for its synthesis and analysis. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their experimental workflows.
Chemical Identity and Structural Elucidation
The fundamental identity of a compound is rooted in its structure. For this compound, this is not entirely straightforward due to the existence of a significant chemical equilibrium.
Key Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 58550-89-3 | [1] |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.60 g/mol | [2] |
Molecular Structure
The molecular architecture dictates the compound's physical and chemical behavior.
Caption: Figure 1: Chemical Structure of this compound.
Keto-Enol Tautomerism: A Critical Duality
A pivotal characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with their corresponding 4-quinolone form.[3][4] This is not merely a structural curiosity; the dominant tautomer dictates the compound's hydrogen bonding capability, aromaticity, and reactivity. For this compound, this equilibrium between the enol (hydroxy) and keto (oxo) forms is crucial. Theoretical studies and experimental data on analogous structures suggest that the keto tautomer, 3-chloroquinolin-4(1H)-one, is often the more stable and predominant form in many environments due to the formation of a conjugated amide-like system.[4]
Caption: Figure 2: Tautomeric Equilibrium of this compound.
This equilibrium has profound implications. For instance, in drug design, the N-H group of the keto form can act as a hydrogen bond donor, while the C=O group is an acceptor.[3] Conversely, the O-H of the enol form is a hydrogen bond donor, and the ring nitrogen is an acceptor. Understanding the factors that influence this equilibrium (e.g., solvent polarity, pH) is essential for predicting intermolecular interactions.
Core Physicochemical Properties
The bulk properties of a compound are a direct manifestation of its molecular structure. The following table summarizes the key physicochemical data for this compound and its closely related isomers for comparative context.
| Property | This compound | 5-Chloroquinolin-4-ol | 7-Chloroquinolin-4-ol |
| Appearance | Off-white to light brown solid | Off-white to light brown Solid[5] | Off-white to light brown Solid[6] |
| Melting Point | Not available | 256-257 °C[5] | 276-279 °C (lit.)[6][7] |
| Boiling Point | 348.5±22.0 °C (Predicted) | 348.5±22.0 °C (Predicted)[5] | 348.5±22.0 °C (Predicted)[6] |
| pKa | 3.53±0.40 (Predicted) | 3.53±0.40 (Predicted)[5] | 3.86±0.40 (Predicted)[6] |
| Solubility | Soluble in polar organic solvents | Soluble in polar solvents[8] | Soluble in polar solvents[8] |
Note: Experimental data for the 3-chloro isomer is less prevalent in public literature compared to its 5- and 7-chloro counterparts. Predicted values are provided where experimental data is unavailable.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted quinolines is a well-established area of organic chemistry. While multiple routes exist, a common and effective method involves the cyclization of an appropriately substituted aniline with a β-keto ester or equivalent synthon. For this compound, a plausible approach is the Gould-Jacobs reaction.
A representative synthesis could involve:
-
Condensation: Reaction of an aniline with diethyl malonate (or a derivative) to form an anilinemalonate intermediate.
-
Thermal Cyclization: Heating the intermediate causes an intramolecular cyclization to form the 4-hydroxyquinoline ring system.
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal decarboxylation yields the 4-hydroxyquinoline core.
-
Chlorination: Selective chlorination at the 3-position.
Alternatively, starting with a pre-chlorinated aniline can direct the regiochemistry. The synthesis of the related 7-chloro-4-hydroxyquinoline often starts from 3-chloroaniline, which cyclizes to give the 7-chloro product.[9]
Caption: Figure 3: Generalized Synthetic Scheme for Quinolone Synthesis.
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
The 4-OH/4-oxo group: The hydroxyl group of the enol form can be alkylated or acylated. The N-H of the more stable keto form can also undergo reactions.
-
The C3-Cl group: The chlorine atom is on an electron-rich ring, but its reactivity towards nucleophilic aromatic substitution (SNAr) is less favorable than, for example, a chlorine at the 2- or 4-position. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful handle for introducing carbon-carbon or carbon-heteroatom bonds.
-
The Quinoline Ring: The heterocyclic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new incoming groups.
Spectral & Analytical Characterization
Unambiguous characterization is the cornerstone of chemical research. A multi-technique approach is essential for confirming the structure and purity of this compound.
Spectroscopic Signature
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a complex multiplet pattern in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the four protons on the benzene portion of the ring. A broad singlet for the N-H proton of the keto tautomer would likely appear far downfield (>10 ppm). The C2-H proton would also be a distinct singlet in the aromatic region.
-
¹³C NMR: The spectrum will display nine distinct signals. The carbonyl carbon (C4) of the keto tautomer would be significantly downfield (~170-180 ppm). The carbon bearing the chlorine (C3) would be identifiable, and its chemical shift would be influenced by the halogen's inductive effect.[10]
-
-
Infrared (IR) Spectroscopy:
-
Due to the tautomerism, the IR spectrum can be complex. Key absorptions to look for include:
-
A broad O-H stretch (~3200-3600 cm⁻¹) from the enol form and/or a sharp N-H stretch (~3300-3500 cm⁻¹) from the keto form.
-
A strong C=O (carbonyl) stretch (~1650-1690 cm⁻¹) is a definitive marker for the presence of the keto tautomer.[11]
-
Aromatic C=C and C-H stretching vibrations (~1400-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively).[11]
-
A C-Cl stretching vibration in the fingerprint region (~600-800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum provides the molecular weight and information about isotopic composition.
-
The molecular ion peak (M⁺) will appear at m/z 179.
-
A crucial diagnostic feature will be the M+2 peak at m/z 181, with an intensity approximately one-third that of the M⁺ peak. This isotopic signature is characteristic of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).[12]
-
Analytical Methodologies
Ensuring the purity and quantifying the concentration of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13][14]
Protocol: Standard HPLC Purity Analysis
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier protonates residual silanols on the column and suppresses ionization of the analyte, leading to better peak symmetry. The gradient from high aqueous content to high organic content ensures that the analyte elutes in a reasonable time with good resolution from any impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~245 nm and ~330 nm). A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: Figure 4: Analytical Workflow for Purity Assessment.
For more sensitive detection or confirmation in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, coupling the separation power of HPLC with the definitive identification capabilities of MS.[15]
Safety, Handling, and Storage
As a Senior Application Scientist, prioritizing safety is paramount. While specific data for this compound is limited, data for analogous chloroquinolines provides a strong basis for handling procedures.
-
Hazard Identification: Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and causes skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[17][19]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep locked up or in an area accessible only to qualified personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][19]
Conclusion
This compound is more than a simple chemical; it is a carefully designed molecular tool. Its defining feature is the keto-enol tautomerism, which fundamentally influences its reactivity, spectral properties, and intermolecular interactions. A thorough understanding of its physicochemical characteristics—from its spectral fingerprint and chromatographic behavior to its safe handling requirements—is essential for any scientist aiming to leverage its synthetic potential. This guide provides the authoritative grounding and practical insights necessary to confidently and effectively incorporate this compound into advanced research and development programs.
References
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- 4. researchgate.net [researchgate.net]
- 5. 5-chloroquinolin-4-ol CAS#: 23443-05-2 [m.chemicalbook.com]
- 6. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]
- 7. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 8. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]
- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
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- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. mmbio.byu.edu [mmbio.byu.edu]
A Guide to the Historical Synthesis of Quinolin-4-ones: Foundational Methods for Modern Drug Discovery
Introduction: The Enduring Legacy of the Quinolin-4-one Scaffold
The quinolin-4-one core is a privileged heterocyclic scaffold that forms the backbone of a vast array of natural products and synthetic compounds with significant pharmacological applications. From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this structural motif has been a cornerstone of medicinal chemistry for over a century.[1] The initial discoveries of methods to construct this framework in the late 19th century laid the groundwork for the development of countless therapeutic agents. This in-depth technical guide provides a retrospective analysis of the seminal, historical methods for the synthesis of quinolin-4-ones, offering not just procedural details but also insights into the chemical logic that has guided their application and evolution. For researchers and drug development professionals, a deep understanding of these foundational reactions—the Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer syntheses—is indispensable for the rational design of novel quinolin-4-one derivatives.
Core Historical Synthesis Methods: A Comparative Overview
The classical methods for synthesizing the quinolin-4-one ring system, while developed decades ago, remain relevant due to their reliability and adaptability. Each method offers a unique strategic approach, differing in starting materials, reaction conditions, and the substitution patterns they can achieve. The choice of a particular method is often dictated by the availability of precursors and the desired final product.
| Synthesis Method | Year Developed | Primary Reactants | Key Reaction Conditions | Typical Yields | Key Advantages | Limitations |
| Conrad-Limpach | 1887 | Anilines, β-ketoesters | High temperature (~250 °C), inert solvent | Up to 95%[2] | High yields, readily available starting materials. | Harsh reaction conditions, potential for isomeric byproducts (Knorr synthesis). |
| Gould-Jacobs | 1939 | Anilines, diethyl ethoxymethylenemalonate | High temperature (~250 °C), often in diphenyl ether | 47-95%[3][4] | Good yields, effective for a variety of anilines. | High temperatures can lead to decomposition, multi-step process.[5] |
| Camps Cyclization | 1899 | o-Acylaminoacetophenones | Base-catalyzed (e.g., NaOH, KOH) | 88-100% (for specific derivatives)[6] | High yields, good for specific substitution patterns. | Can produce a mixture of 2- and 4-quinolones depending on conditions.[7] |
| Friedländer Annulation | 1882 | 2-Aminoaryl aldehydes or ketones, compounds with an α-methylene group | Acid or base catalysis, can be performed under various conditions (heat, microwave, ultrasound) | Up to 96%[8] | Versatile, can be adapted to milder conditions. | Availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[9] |
The Conrad-Limpach Synthesis: High-Temperature Cyclization
Discovered by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds in two key stages: the initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the aniline's amino group on the keto group of the β-ketoester. This is the kinetically favored pathway at lower temperatures. The resulting intermediate then undergoes a thermal electrocyclic ring closure at temperatures typically exceeding 250 °C.[2] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to prevent decomposition and significantly improves the yield from below 30% to as high as 95%.[2][10]
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is a classic example of the Conrad-Limpach synthesis.
Materials:
-
Ethyl β-anilinocrotonate (0.32 mole, 65 g)
-
Dowtherm A (150 mL)
-
Petroleum ether (b.p. 60-70 °C, ~300 mL)
-
Decolorizing carbon (e.g., Norit or Darco, 10 g)
-
Deionized water (1 L)
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, add 150 mL of Dowtherm A.
-
Cyclization: Heat the Dowtherm A to reflux with vigorous stirring. Rapidly add 65 g of ethyl β-anilinocrotonate through the dropping funnel. Continue stirring and refluxing for an additional 10-15 minutes. Ethanol will distill from the reaction mixture.
-
Isolation: Allow the mixture to cool to room temperature. A yellow solid will precipitate. Add approximately 200 mL of petroleum ether to the flask to facilitate complete precipitation.
-
Purification: Collect the solid product by filtration using a Büchner funnel and wash it with 100 mL of petroleum ether. After air-drying, add the crude product to 1 L of boiling water containing 10 g of decolorizing carbon.
-
Recrystallization: Filter the hot solution to remove the carbon. Allow the filtrate to cool, which will cause white, needle-like crystals of 2-methyl-4-hydroxyquinoline to form.
-
Final Product: Collect the crystals by filtration. The expected yield is 43-46 g (85-90%).
The Gould-Jacobs Reaction: A Versatile Route to Functionalized Quinolones
Introduced in 1939, the Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][11] This multi-step process involves condensation, thermal cyclization, saponification, and decarboxylation.
Mechanism and Rationale
The synthesis begins with the condensation of an aniline with DEEM, typically by heating at 100-130 °C, to form an anilidomethylenemalonate intermediate.[12] This is followed by a high-temperature intramolecular cyclization (around 250 °C) in a high-boiling solvent like diphenyl ether.[12][13] The resulting 4-hydroxy-3-carboethoxyquinoline can then be saponified with a base (e.g., NaOH) and subsequently decarboxylated by heating to yield the final quinolin-4-one.[12][14]
Detailed Experimental Protocol: Conventional High-Temperature Synthesis
This protocol outlines the classical approach to the Gould-Jacobs reaction.
Materials:
-
Substituted aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0-1.2 eq)
-
Diphenyl ether
-
Cyclohexane or hexane
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Concentrated hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Thermal Cyclization: Dissolve the crude intermediate in diphenyl ether (5-10 mL per gram). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation. Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
Saponification: Suspend the dried intermediate in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
The Camps Cyclization: Base-Catalyzed Intramolecular Condensation
First described by Rudolf Camps in 1899, this reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[7] A key feature of this synthesis is that it can lead to the formation of either quinolin-4-ones or quinolin-2-ones, depending on the substrate and reaction conditions.
Mechanism and Rationale
The Camps cyclization proceeds via an intramolecular aldol-type condensation. The direction of cyclization is determined by which enolate is preferentially formed. Deprotonation of the methylene group of the acylamino side chain leads to the formation of a quinolin-4-one. Conversely, deprotonation of the methyl group of the acetophenone moiety results in a quinolin-2-one. The choice of base and solvent can influence this regioselectivity.
Detailed Experimental Protocol: Synthesis of N-(2-Acetylphenyl)acetamide (Starting Material)
A reliable synthesis of the starting material is crucial for the Camps cyclization.
Materials:
-
2'-Aminoacetophenone (5 g, 37 mmol)
-
Acetic anhydride (10 mL)
-
Crushed ice (100 mL)
-
Ethanol for recrystallization
Procedure:
-
Acetylation: Dissolve 5 g of 2'-aminoacetophenone in 10 mL of acetic anhydride. Stir the solution at room temperature for 3 hours.
-
Hydrolysis and Precipitation: Pour the clear solution onto 100 mL of crushed ice and allow it to stand until the excess acetic anhydride has fully hydrolyzed. A white precipitate of N-(2-acetylphenyl)acetamide will form.
-
Purification: Collect the precipitate by filtration and recrystallize from ethanol. The expected yield is 6.3 g (96%).[15]
Detailed Experimental Protocol: Camps Cyclization
Materials:
-
N-(2-acetylphenyl)acetamide
-
Aqueous sodium hydroxide solution
Procedure:
-
Reaction Setup: Dissolve the N-(2-acetylphenyl)acetamide in an aqueous solution of sodium hydroxide.
-
Cyclization: Heat the reaction mixture. The specific temperature and reaction time will influence the ratio of the isomeric quinolone products.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with an appropriate acid to precipitate the quinolone products.
-
Purification: The mixture of quinolin-4-one and quinolin-2-one can be separated by fractional crystallization or chromatography.
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis, developed by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[16] This method is highly versatile and can be catalyzed by either acids or bases.[12]
Mechanism and Rationale
Two primary mechanisms are proposed for the Friedländer synthesis.[16] One pathway involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[12][17]
Detailed Experimental Protocol: Acid-Catalyzed Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
This protocol demonstrates a conventional acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric acid (2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 2-aminobenzophenone and 1.2 mmol of ethyl acetoacetate in 10 mL of ethanol.
-
Catalysis and Reflux: Add 2-3 drops of concentrated HCl to the mixture and reflux for 4 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[18]
Conclusion and Future Outlook
The Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer reactions represent the foundational pillars of quinolin-4-one synthesis. While modern synthetic chemistry has introduced a plethora of new methodologies, including transition-metal-catalyzed cross-couplings and C-H activation strategies, these classical named reactions continue to be of great importance. They are often the most cost-effective and scalable routes to many quinolin-4-one scaffolds. A thorough understanding of these historical methods, their mechanisms, and their inherent advantages and limitations, provides the modern medicinal chemist with a powerful toolkit for the design and synthesis of the next generation of quinolin-4-one-based therapeutics. The enduring relevance of these century-old reactions is a testament to their ingenuity and their profound impact on the field of drug discovery.
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 3-Chloroquinolin-4-OL Interactions
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] 3-Chloroquinolin-4-OL, as a representative of this class, presents a compelling subject for computational analysis to elucidate its potential mechanisms of action and identify novel protein targets. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound. We move beyond a simple recitation of steps to explain the critical reasoning behind each decision in the computational pipeline, from target selection to the dynamic validation of ligand-protein interactions. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing self-validating protocols for molecular docking and molecular dynamics (MD) simulations, and emphasizing the interpretation of results to generate actionable biological hypotheses.
Preamble: The Strategic Value of In Silico Analysis for Quinoline Scaffolds
In modern drug discovery, in silico modeling is not merely a preliminary step but a foundational pillar that guides and accelerates the entire research and development pipeline. For a molecule like this compound, computational techniques allow us to predict and rationalize its behavior at a molecular level with a speed and cost-efficiency that is unattainable through purely empirical methods.[4][5] The core objectives of this approach are twofold:
-
Hypothesis Generation: To predict potential protein targets and binding modes, thereby generating specific, testable hypotheses for subsequent in vitro and in vivo validation.
-
Mechanistic Insight: To understand the dynamic nature of the ligand-protein interaction, revealing the key residues and forces that govern binding stability and, by extension, biological activity.
This guide is structured to mirror a logical research campaign, beginning with target identification and culminating in a rigorous analysis of the stability of the predicted molecular interactions.
Phase I: Target Identification and Rationale
The selection of a biologically relevant protein target is the most critical decision in this workflow. An uninformed choice leads to computationally sound but biologically irrelevant data. The broad spectrum of activity associated with quinoline derivatives requires a reasoned approach to narrow the field of potential targets.[6][7][8]
Evidence-Based Target Selection
Quinoline derivatives have been extensively studied as inhibitors of various protein families, most notably protein kinases, which are central regulators of cellular signaling and are frequently dysregulated in cancer.[4][9][10] Specifically, serine/threonine and tyrosine kinases are prominent targets.[4][11] For the purpose of this guide, we will select Serine/Threonine-Protein Kinase 10 (STK10) as our primary target. This choice is based on published studies that have successfully used 3D-QSAR and molecular docking to investigate quinoline derivatives as STK10 inhibitors, providing an authoritative foundation for our modeling efforts.[4]
-
Selected Target: Serine/Threonine-Protein Kinase 10 (STK10)
-
Protein Data Bank (PDB) ID: 6I2Y[4]
The In Silico Modeling Workflow: A Conceptual Overview
Our computational strategy follows a multi-stage, iterative process designed to increase the level of detail and confidence at each step. This workflow ensures that computational resources are spent refining plausible hypotheses.
Phase II: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is acutely true for molecular modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures. This phase is dedicated to preparing the ligand and protein for interaction analysis.
Ligand Preparation Protocol
The 2D structure of this compound must be converted into a valid, low-energy 3D conformation with correct stereochemistry, charge, and protonation states.
Protocol 3.1: Ligand Preparation
-
Obtain 2D Structure: Draw this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a standard format (e.g., SDF, MOL2).
-
Generate 3D Coordinates: Use a program like Open Babel or the preparation wizards in Schrödinger Maestro or Discovery Studio to generate a 3D conformation.
-
Assign Protonation States: This step is critical. The hydroxyl group on the quinoline ring can exist in different tautomeric and protonation states. Use a tool like LigPrep (Schrödinger) or MarvinSketch to predict the dominant species at a physiological pH of 7.4. The causality here is that incorrect protonation will lead to erroneous hydrogen bond predictions.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS, MMFF94) to relieve any steric strain and find a low-energy conformer. This ensures the ligand is not in a high-energy, unrealistic state before docking.[12]
-
Assign Partial Charges: Assign atom-centered partial charges using a method like Gasteiger-Hückel or a quantum mechanical calculation. Charges dictate the electrostatic interactions, which are a major component of binding energy.[9][12]
Protein Preparation Protocol
The crystal structure obtained from the PDB is a static snapshot and often incomplete. It must be processed to be simulation-ready.
Protocol 3.2: Protein Preparation (PDB: 6I2Y)
-
Download Structure: Obtain the PDB file for 6I2Y from the Protein Data Bank.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any ions not critical for structural integrity.[12] The rationale is to simulate only the components directly involved in the binding event.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like PyMOL, Chimera, or dedicated protein preparation wizards. This is a self-validating step; the software should optimize the hydrogen-bonding network to resolve steric clashes.
-
Assign Protonation States: Similar to the ligand, assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4. The choice of Histidine tautomer (HID, HIE, or HIP) can dramatically alter the binding pocket's electrostatic environment.
-
Fill Missing Residues/Loops: If the crystal structure has missing residues or loops, they should be modeled using tools like Modeller or the Prime module in Schrödinger. For this guide, we assume a complete structure to focus on the interaction workflow.
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. Heavy atoms are typically restrained to their crystallographic positions while allowing the newly added hydrogens and side chains to relax, removing any bad contacts introduced during preparation.[12]
Phase III: Predicting Interactions via Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, usually as a scoring function or estimated binding affinity.[5][7] It is a computationally efficient method to screen many potential binding modes.
Molecular Docking Protocol
This protocol provides a generalized workflow applicable to common docking software like AutoDock Vina, Glide, or Gold.
Protocol 4.1: Molecular Docking of this compound into STK10
-
Define the Binding Site: The binding site (or "grid box" in AutoDock terms) must be defined on the protein. For STK10 (PDB: 6I2Y), this is typically centered on the location of the co-crystallized ligand or a predicted allosteric/active site.[4][12] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Execute Docking Simulation: Run the docking algorithm. The software will generate a series of possible binding poses for this compound within the defined site. The number of poses to generate and the "exhaustiveness" of the search are key parameters that balance computational cost and thoroughness.
-
Pose Clustering and Ranking: The algorithm scores and ranks the generated poses based on its scoring function, which approximates the binding free energy.[12] Poses are often clustered based on root-mean-square deviation (RMSD) to identify distinct binding modes.
-
Visual Inspection and Analysis: This is a crucial, experience-driven step. Do not blindly trust the top-ranked score. Visually inspect the top 5-10 poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing, potential π-π stacking from the quinoline ring).[7][13] The trustworthiness of a pose is validated by its chemical logic.
Interpreting Docking Results
The output is a set of poses and corresponding scores. The data should be summarized for clarity.
Table 1: Hypothetical Docking Results for this compound with STK10
| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | GLU166, HIS41 | Hydrogen Bond, π-π Stacking |
| 2 | -8.2 | GLN189, TYR54 | Hydrogen Bond, Hydrophobic |
| 3 | -7.9 | ASP187, HIS164 | Hydrogen Bond, Electrostatic |
Note: Key interacting residues are based on interactions reported for similar quinoline derivatives with kinase targets.[13]
The top-ranked pose with a score of -8.5 kcal/mol, showing hydrogen bonding and favorable aromatic interactions, is selected as the starting structure for the more rigorous Molecular Dynamics simulation.
Phase IV: Molecular Dynamics (MD) Simulation - Validating Stability
While docking provides a static picture, MD simulation offers insights into the dynamic behavior of the protein-ligand complex over time.[13][14] It simulates the movements of atoms and molecules, allowing us to assess the stability of the predicted binding pose and the persistence of key interactions. A 100-nanosecond (ns) simulation is a common standard for evaluating complex stability.[4][15]
MD Simulation Protocol
Protocol 5.1: MD Simulation of the STK10 :: this compound Complex
-
System Setup:
-
Starting Structure: Use the top-ranked docked pose from Phase III.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). This mimics the aqueous cellular environment.
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.[12]
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure): Run a short simulation at constant temperature and pressure to ensure the system reaches the correct density.
-
-
Production Run: Execute the main MD simulation (e.g., for 100 ns) under NPT conditions, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[14]
Trajectory Analysis: From Data to Insight
The output of an MD simulation is a trajectory file containing thousands of snapshots of the system. This data must be analyzed to extract meaningful biophysical parameters.
-
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot that reaches a plateau indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.[16]
-
Root-Mean-Square Fluctuation (RMSF): This is calculated for each residue in the protein. High RMSF values indicate regions of high flexibility (e.g., loops), while low values indicate stable regions (e.g., α-helices, β-sheets). Analyzing the RMSF of binding site residues can reveal how the ligand affects local protein dynamics.[16]
-
Interaction Analysis: Monitor the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. A key interaction that is maintained for a high percentage (>70%) of the simulation time is considered stable and significant.[13]
Binding Free Energy Calculation
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory snapshots.[4] This provides a more accurate estimation than docking scores because it incorporates solvation effects and averages over multiple conformations.
Table 2: Summary of MD Simulation and MM/GBSA Analysis
| Parameter | Result | Interpretation |
| Ligand RMSD | Plateau at ~2.0 Å | The ligand remains stably bound in the pocket. |
| Protein RMSD | Plateau at ~2.5 Å | The overall protein structure is stable. |
| H-Bond (Ligand-GLU166) | 85% Occupancy | A persistent and critical hydrogen bond is formed. |
| Binding Free Energy (ΔG_bind) | -45.5 ± 4.2 kcal/mol | Strong predicted binding affinity. |
Conclusion and Future Outlook
This in silico investigation, following a rigorous and self-validating workflow, has produced a compelling hypothesis: This compound is a potential inhibitor of STK10, binding stably within its active site through key interactions, notably a persistent hydrogen bond with residue GLU166.
This computational model serves as a robust foundation for the next phase of drug discovery. The immediate next steps should involve in vitro validation, such as:
-
Enzymatic Assays: To experimentally measure the IC50 of this compound against purified STK10.
-
Cell-Based Assays: To determine the compound's effect on STK10-mediated signaling pathways in relevant cancer cell lines.
The detailed molecular interactions identified in this study can also guide the rational design of more potent and selective analogs, demonstrating the power of integrating computational modeling into the core of the drug development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Biological activity and molecular docking studies of some new quinolines as potent anticancer agents - ProQuest [proquest.com]
- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Mastering the Purification of 3-Chloroquinolin-4-OL: A Guide for Researchers
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 3-Chloroquinolin-4-ol, a key intermediate in pharmaceutical synthesis. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into various purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducible and high-purity outcomes.
Introduction: The Importance of Purity for this compound
This compound is a pivotal building block in the synthesis of a variety of biologically active molecules, most notably in the development of antimalarial drugs and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
The synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, isomers (such as 5-chloro- and 7-chloroquinolin-4-ol), and other byproducts. Therefore, robust and efficient purification strategies are essential to obtain material of the required quality for further research and development. This guide provides a detailed exploration of the most effective purification techniques, grounded in the physicochemical properties of the target molecule.
Physicochemical Properties of this compound: A Foundation for Purification
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification protocols. These properties dictate the compound's behavior in different solvent systems and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Melting Point | Not available (Isomer 7-Chloroquinolin-4-ol: 276-279 °C) | [2] |
| pKa (Predicted) | 3.86 ± 0.40 (for 7-Chloroquinolin-4-ol) | [2] |
| Appearance | Likely an off-white to light brown solid | [2] |
| Solubility | Predicted to be slightly soluble in polar organic solvents. | [3][4] |
The presence of both a chlorine atom and a hydroxyl group on the quinoline scaffold imparts a moderate polarity to the molecule. The hydroxyl group can participate in hydrogen bonding, influencing its solubility in protic solvents. The predicted pKa suggests that the molecule is weakly acidic, a factor to consider when selecting pH-modified mobile phases in chromatography.
Purification Strategies: From Milligrams to Grams
The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. This section details three primary methods: recrystallization for bulk purification, column chromatography for moderate scales and challenging separations, and preparative HPLC for achieving the highest purity.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5][6]
Causality Behind Solvent Selection: The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature.[5] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).
Recommended Solvent Systems: Based on the structure of this compound and general principles of solubility, the following solvent systems are recommended for initial screening:
-
Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.
-
Solvent Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate test tubes, add a small amount of crude this compound to a small volume of each potential solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Induce Cloudiness: Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 5-8 from the single-solvent protocol.
Column Chromatography: For Enhanced Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[9] This method is particularly useful for separating isomers and other closely related impurities.
Causality Behind Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable starting point. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Recommended System:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Eluent System: A gradient of Ethyl Acetate in Hexane or Dichloromethane in Hexane.
Protocol 3: Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should give a retention factor (Rf) of ~0.3 for this compound.[10][11] A starting point could be 20-30% Ethyl Acetate in Hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.[13]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[14]
-
Fraction Analysis: Monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate and develop it in the appropriate eluent system. Visualize the spots under UV light.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Preparative HPLC: For High-Purity Requirements
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify compounds in milligram to gram quantities.[15][16] It is the method of choice when very high purity (>99%) is required.
Causality Behind Method Development: Reversed-phase HPLC is well-suited for quinolinone derivatives.[17] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is typically employed to effectively separate compounds with a range of polarities.
Recommended System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Acetonitrile (or Methanol) and Water, often with a modifier like 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape.[18][19]
Protocol 4: Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to determine the retention time of this compound and to resolve it from its impurities. A good starting point is a C18 column with a gradient of 10-90% Acetonitrile in Water (both with 0.1% Formic Acid) over 20-30 minutes.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent (e.g., Methanol or a mixture of the initial mobile phase) at a concentration suitable for the preparative column. Filter the sample through a 0.45 µm filter.[20]
-
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample onto the column and run the preparative gradient. The flow rate and gradient will need to be scaled up from the analytical method.[20]
-
Fraction Collection: Collect fractions corresponding to the peak of interest, often triggered by a UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Isolation: Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization.
Purity Assessment: Validating Your Success
Assessing the purity of the final product is a critical step to validate the success of the purification protocol.
Thin Layer Chromatography (TLC)
TLC is a quick and inexpensive method to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate.
Protocol 5: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, spot a dilute solution of the purified this compound. It is also good practice to co-spot with the starting crude material for comparison.
-
Development: Develop the plate in a chamber containing a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: A single spot for the purified material indicates a high degree of purity. The absence of spots corresponding to impurities present in the crude material confirms successful purification.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity.[17] The area percentage of the main peak in the chromatogram corresponds to the purity of the sample.
Protocol 6: Analytical HPLC for Purity Determination
-
Sample Preparation: Prepare a standard solution of the purified this compound in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Troubleshooting Common Purification Challenges
| Challenge | Possible Cause | Recommended Solution |
| Oiling out during recrystallization | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | Try a different solvent or a solvent pair. Ensure slow cooling. |
| Poor separation in column chromatography | The eluent polarity is too high or too low. The column was not packed properly. | Optimize the eluent system using TLC. Repack the column carefully. |
| Broad peaks in preparative HPLC | Column overloading. Inappropriate mobile phase pH. | Reduce the sample load. Adjust the mobile phase pH with a suitable modifier. |
| Multiple spots on TLC of "pure" product | The compound is not yet pure. The compound is degrading on the silica plate. | Repeat the purification step. Use a less acidic or basic mobile phase for TLC. |
Conclusion
The purification of this compound is a critical step in its utilization for pharmaceutical research and development. By understanding its physicochemical properties and applying the appropriate purification techniques, researchers can consistently obtain high-purity material. This guide provides a solid foundation of protocols and the underlying scientific principles to empower scientists to tackle the purification of this important synthetic intermediate with confidence. The key to successful purification lies in methodical solvent screening, careful execution of the chosen technique, and diligent purity analysis.
References
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
Application Note: 3-Chloroquinolin-4-ol as a Versatile Intermediate in the Synthesis of Bioactive Molecules
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and ability to be functionalized at various positions make it an ideal framework for designing molecules that can interact with diverse biological targets. Consequently, quinoline derivatives are prominent in pharmaceuticals, including antimalarial agents like chloroquine, anticancer kinase inhibitors, and antibacterials.[1][3]
3-Chloroquinolin-4-ol, a key substituted quinoline, serves as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure features two primary points of reactivity: the chlorine atom at the C3 position and the hydroxyl/keto group at the C4 position. The tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms dictates its reactivity. For many synthetic applications, particularly those targeting the C4 position, the hydroxyl group is converted into a more effective leaving group, such as a chlorine atom, to facilitate nucleophilic aromatic substitution (SNAr) reactions.[4]
This guide provides a comprehensive overview of the properties, synthesis, and application of this compound, with a focus on its conversion to a key dichloro-intermediate and subsequent functionalization for the synthesis of potential kinase inhibitors.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for the successful use of any chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58550-89-3 | [5] |
| Molecular Formula | C₉H₆ClNO | PubChem CID 122245 |
| Molecular Weight | 179.60 g/mol | PubChem CID 122245 |
| Appearance | Off-white to light brown solid (typical) | General Knowledge |
| Melting Point | Data not available | |
| Solubility | Generally soluble in polar aprotic solvents (DMSO, DMF) and alcohols. | General Knowledge |
Safety & Handling Precautions
This compound and its derivatives must be handled with care in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][6]
-
Inhalation/Contact: Avoid inhaling dust or fumes.[6] Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[6]
Synthesis of the this compound Intermediate
Several methods exist for the synthesis of the quinolin-4-one core.[1] A plausible and effective route to 3-substituted quinolin-4-ones is the Snieckus modification of the Niementovsky reaction.[1] This method involves the condensation of an anthranilic acid amide with a suitable ketone, followed by a base-promoted cyclization.
Proposed Synthetic Workflow: Snieckus Method
This workflow outlines a general approach for synthesizing 3-substituted quinolin-4-ones, which can be adapted for this compound.
Caption: Proposed synthesis of this compound via Snieckus reaction.
Experimental Protocol: Synthesis of this compound
Causality: This protocol is based on the Snieckus method, which is advantageous due to its use of readily available starting materials and relatively mild, base-promoted cyclization conditions.[1]
-
Imine Formation:
-
In a round-bottom flask, dissolve anthranilic acid amide (1.0 eq) in a suitable solvent like toluene.
-
Add chloroacetone (1.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting imine is often used directly in the next step without extensive purification.[1]
-
-
Cyclization:
-
Dissolve the crude imine intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) in THF. The use of a strong base is critical for deprotonation and subsequent cyclization.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Application in Drug Synthesis: A Two-Step Protocol for 4-Aminoquinoline Analogs
The true utility of this compound is realized when it is further elaborated into more complex molecules. A common and powerful transformation in quinoline chemistry is the nucleophilic aromatic substitution (SNAr) at the C4 position.[4][7] This reaction is central to the synthesis of numerous kinase inhibitors and antimalarial drugs.[8][9] To activate the C4 position for SNAr, the hydroxyl group must first be converted to a better leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃).
This section details a representative two-step workflow to synthesize a 4-amino-3-chloroquinoline, a scaffold found in many RIPK2 and FLT3 kinase inhibitors.[8][10]
Workflow Diagram: Synthesis of a 4-Amino-3-chloroquinoline Derivative
Caption: Two-step synthesis of a 4-amino-3-chloroquinoline from this compound.
Step 1 Protocol: Synthesis of 3,4-Dichloroquinoline
Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings, such as quinolinols, into chlorides, thereby creating an excellent leaving group for subsequent SNAr reactions.
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is often run with POCl₃ serving as both the reagent and the solvent.
-
Heating: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or solid sodium bicarbonate, until the pH is ~8.
-
-
Isolation:
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly. The crude 3,4-dichloroquinoline is often pure enough for the next step, but can be recrystallized from ethanol if needed.
-
Step 2 Protocol: Nucleophilic Aromatic Substitution (SNAr)
Causality: The electron-withdrawing effect of the quinoline nitrogen makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.[4] The reaction with an amine introduces a key pharmacophoric element. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
Reaction Setup: Combine 3,4-dichloroquinoline (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable solvent such as n-butanol, isopropanol, or DMF in a reaction vessel.
-
Base Addition: Add a hindered organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the reactivity of the amine. Microwave irradiation can often be used to significantly shorten reaction times.
-
Monitoring: Track the disappearance of the starting material by TLC or LC-MS.
-
Work-up & Purification:
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product via column chromatography on silica gel to yield the pure 4-amino-3-chloroquinoline derivative.
-
Table 2: Representative Reaction Parameters
| Parameter | Step 1: Chlorination | Step 2: SNAr |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Amine nucleophile |
| Solvent | POCl₃ (neat) or Acetonitrile | n-Butanol, Isopropanol, DMF |
| Temperature | 100-110 °C | 80-120 °C |
| Typical Duration | 2-4 hours | 4-24 hours |
| Expected Yield | >85% | 60-95% (nucleophile dependent) |
Analytical Characterization
The identity and purity of the intermediates and final products must be rigorously confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% TFA or formic acid) is commonly employed.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical shifts, splitting patterns, and integration of all protons and carbons in the molecule.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Chlorination) | Incomplete reaction due to insufficient heating time or temperature. | Increase reaction time or temperature slightly. Ensure the reaction is completely anhydrous, as water will quench POCl₃. |
| Degradation of starting material. | Avoid excessively high temperatures or prolonged reaction times. | |
| Low yield in Step 2 (SNAr) | Poor nucleophilicity of the amine. | Increase reaction temperature, consider using microwave irradiation, or switch to a more polar solvent like DMF. |
| Steric hindrance around the amine or quinoline. | Use a stronger base or higher temperatures. If unsuccessful, a palladium-catalyzed Buchwald-Hartwig amination may be required. | |
| Multiple products observed | Reaction at the C3 chlorine in addition to C4. | The C4 position is significantly more reactive to SNAr than C3. If side products form, optimize temperature; lower temperatures favor selectivity at C4. |
| Impure starting material from Step 1. | Purify the 3,4-dichloroquinoline intermediate by recrystallization or chromatography before use. |
Conclusion
This compound is a strategically important intermediate for accessing a wide range of functionalized quinoline derivatives. Its true synthetic potential is unlocked through the activation of the C4 position, enabling facile introduction of diverse functionalities via nucleophilic aromatic substitution. The protocols outlined in this guide provide a robust framework for synthesizing 4-amino-3-chloroquinolines, a core scaffold in many modern kinase inhibitors. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can effectively leverage this versatile building block to accelerate the discovery and development of novel therapeutic agents.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 58550-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Chloroquinolin-4-ol in the Development of Anticancer Agents
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its rigid structure and versatile electronic properties make it an ideal scaffold for interacting with a multitude of biological targets. This has led to its designation as a "privileged structure," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme.[2][3] In oncology, quinoline-based compounds have demonstrated a remarkable breadth of mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[4][5][6] Numerous approved anticancer drugs and clinical candidates, such as bosutinib and lenvatinib, feature the quinoline core, underscoring its profound impact on cancer therapy.[3][7][8]
3-Chloroquinolin-4-ol (which exists in tautomeric equilibrium with 3-chloro-1H-quinolin-4-one) is a particularly valuable starting material for creating novel anticancer agents.[9] The presence of the chloro group at the C3 position and the hydroxyl/oxo group at the C4 position provides distinct reactive sites for chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[10] This guide provides detailed synthetic and biological evaluation protocols to leverage the this compound scaffold in the discovery of next-generation anticancer therapeutics.
Section 1: Synthetic Pathways and Protocols
The strategic derivatization of the this compound core is critical for developing potent anticancer agents. A highly effective and common strategy involves the conversion of the 4-hydroxyl group to a 4-chloro group, creating the versatile intermediate 3,4-dichloroquinoline . This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position, allowing for the introduction of a wide array of functional groups, particularly amines.
Overall Synthetic Workflow
The development process follows a logical progression from initial synthesis to biological screening. This workflow ensures a systematic approach to identifying and optimizing lead compounds.
Caption: General workflow for developing anticancer agents from this compound.
Protocol 1: Synthesis of 3,4-Dichloroquinoline Intermediate
Rationale: The conversion of the 4-hydroxyl group into a chloride is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation, converting the quinolone into a more reactive quinoline derivative ready for nucleophilic substitution.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (or another high-boiling inert solvent)
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Add this compound (1.0 eq) to the flask.
-
Carefully add phosphorus oxychloride (5.0-10.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3,4-dichloroquinoline.
-
Purify the product by recrystallization or column chromatography to obtain the pure intermediate.
Protocol 2: Synthesis of a 4-Amino-3-chloroquinoline Derivative
Rationale: This protocol exemplifies the SNAr reaction at the C4 position, which is more electrophilic and sterically accessible than the C3 position. The choice of the amine nucleophile is critical as this moiety will significantly influence the biological activity of the final compound.[11]
Materials:
-
3,4-Dichloroquinoline (from Protocol 1)
-
Desired primary or secondary amine (e.g., 4-methylaniline, 1.2 eq)
-
Ethanol or Isopropanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base, 2.0 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 3,4-dichloroquinoline (1.0 eq) in ethanol in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Add the selected amine (1.2 eq) to the solution.
-
Add the base (e.g., TEA, 2.0 eq) to scavenge the HCl generated during the reaction.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to yield the pure 4-amino-3-chloroquinoline derivative.
-
Confirm the structure using NMR (¹H, ¹³C) and Mass Spectrometry.
Section 2: Biological Evaluation Protocols
Once synthesized and purified, the novel compounds must be screened for anticancer activity. A tiered approach starting with general cytotoxicity followed by more specific mechanistic assays is recommended.[12][13]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (GI₅₀).[11][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - 0.5% DMSO). Include a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), flow cytometry with Annexin V and Propidium Iodide (PI) is used.[14] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Materials:
-
Cancer cells treated with the test compound at its GI₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (and vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Section 3: Mechanism of Action and Structure-Activity Relationship (SAR)
Quinoline derivatives exert their anticancer effects through diverse mechanisms.[4][16] Many function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for quinoline-based inhibitors.[17]
Targeted Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based agent.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives from this compound is highly dependent on the nature of the substituents introduced.[10][18]
| Position of Substitution | Type of Substituent | General Effect on Anticancer Activity | Reference |
| C4 | Small aliphatic amines | Moderate activity | [11] |
| C4 | Aromatic amines (e.g., anilines) | Potent activity, often influenced by substitution on the aniline ring. Electron-withdrawing groups can increase potency. | [19] |
| C4 | Piperazine linked to another aromatic ring | Often leads to highly potent compounds, potentially acting as kinase inhibitors. | [19] |
| C7 | Chloro group | Generally enhances activity compared to unsubstituted quinolines. Crucial for many antimalarial and anticancer quinolines. | [8][11] |
| C3 | Chloro group | The presence of the chloro group at C3 significantly modulates electronic properties and can be crucial for binding to specific targets. | [10] |
This table represents generalized trends; specific activity depends on the compound and the cancer cell line being tested.
Section 4: In Vivo Evaluation Framework
Promising compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy and toxicity in a whole-organism context.[13][20]
Xenograft Mouse Model
Concept: Human cancer cells are implanted subcutaneously into immunocompromised mice.[20] Once tumors are established, the mice are treated with the test compound, a vehicle control, and a positive control (a standard chemotherapy drug). Tumor volume and animal well-being are monitored over time.
Key Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (Vehicle, Test Compound, Positive Control).
-
Treatment: Administer the compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule.[20]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised and can be used for further analysis (e.g., western blot, immunohistochemistry).
Conclusion and Future Directions
This compound is a robust and versatile scaffold for the rational design of novel anticancer agents. The synthetic protocols provided herein offer a clear path to generating diverse libraries of compounds, while the biological evaluation methods create a framework for identifying potent and selective drug candidates. Future work should focus on exploring a wider range of nucleophiles for the C4 position and modifying other positions on the quinoline ring to fine-tune the activity and pharmacological profile. Combining these potent quinoline derivatives with other established therapies may also present a promising strategy to overcome drug resistance and improve patient outcomes.[19]
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 17. benchchem.com [benchchem.com]
- 18. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Synthesis of Novel Antibacterial Agents from 3-Chloroquinolin-4-ol: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This heterocyclic scaffold, composed of a fused benzene and pyridine ring, is particularly renowned for its role in the development of potent antibacterial drugs.[1][2] The historical success of quinolone antibiotics, which target essential bacterial enzymes like DNA gyrase and topoisomerase IV, has cemented the importance of this structural motif in combating bacterial infections.[3] The mechanism of action for many quinolone-based drugs involves the formation of a ternary complex with the enzyme and bacterial DNA, leading to a disruption of DNA replication and repair processes, ultimately resulting in bacterial cell death.
3-Chloroquinolin-4-ol emerges as a highly valuable and versatile starting material for the synthesis of novel quinoline-based antibacterial agents. The presence of a chlorine atom at the 3-position provides a reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the quinoline scaffold to explore structure-activity relationships (SAR) and optimize antibacterial potency and spectrum. The adjacent hydroxyl group at the 4-position can influence the electronic properties of the ring system and participate in binding interactions with biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of antibacterial agents from this compound, with a focus on scientifically sound protocols and the rationale behind experimental choices.
Strategic Approach: Leveraging Nucleophilic Substitution for Structural Diversification
The primary strategy for generating a library of potential antibacterial agents from this compound involves the nucleophilic aromatic substitution (SNAr) at the C3 position. The electron-withdrawing nature of the quinoline nitrogen and the carbonyl group (in the tautomeric quinolon-4-one form) activates the C3 position for attack by various nucleophiles. This approach allows for the introduction of diverse chemical moieties, which can significantly impact the biological activity of the resulting compounds.
Key classes of nucleophiles for this purpose include:
-
Nitrogen Nucleophiles (Amines): Reaction with primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines (e.g., piperazine, morpholine), leads to the formation of 3-aminoquinolin-4-one derivatives. The nature of the amino substituent can influence the compound's polarity, basicity, and steric profile, all of which are critical for antibacterial efficacy.[1][4]
-
Sulfur Nucleophiles (Thiols): Thiol-containing compounds react to form 3-thio-substituted quinolin-4-ones. The introduction of a sulfur linkage can modulate the lipophilicity and metabolic stability of the molecule.[5]
The general workflow for this synthetic strategy is outlined below.
References
- 1. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Nucleophilic Substitution on 3-Chloroquinolines: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 3-chloroquinolines. This class of reactions is fundamental for the synthesis of a diverse array of 3-substituted quinolines, which are privileged scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize the C3-position of the quinoline ring.
Introduction: The Significance of 3-Substituted Quinolines
The quinoline core is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarials like chloroquine to various anti-inflammatory and antitumor agents.[1] Functionalization at the 3-position of the quinoline ring has been shown to be critical for the biological activity of many of these compounds. Nucleophilic substitution of 3-chloroquinolines provides a direct and versatile route to introduce a wide range of functionalities, including amino, alkoxy, and thioether groups, thereby enabling the exploration of vast chemical space in drug discovery programs.
Mechanistic Considerations: Choosing the Right Path
The substitution of the chlorine atom at the C3-position of the quinoline ring can be achieved through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice of method is dictated by the nature of the nucleophile, the desired reaction conditions, and the presence of other functional groups on the quinoline scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride).[2][3] The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. While the C3-position is less activated than C2 and C4, SNAr can still be a viable pathway, especially with strong nucleophiles and under forcing conditions (high temperatures).
Caption: The SNAr mechanism for nucleophilic substitution on 3-chloroquinolines.
Transition-Metal-Catalyzed Cross-Coupling
For less reactive nucleophiles or when milder reaction conditions are required, transition-metal-catalyzed cross-coupling reactions are the methods of choice. These reactions offer broader substrate scope and functional group tolerance.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for the formation of C-N bonds.[4][5] The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.[6] A variety of palladium precursors, phosphine ligands, and bases can be employed to optimize the reaction for specific substrates.[7]
-
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-O, C-S, and C-N bonds using a copper catalyst.[8][9] While traditional Ullmann conditions often require harsh conditions, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction temperatures.[10][11] This method is particularly useful for the synthesis of 3-alkoxy and 3-thioquinolines.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the nucleophilic substitution of 3-chloroquinolines with various nucleophiles.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes the synthesis of 3-aminoquinolines from 3-chloroquinolines using a palladium catalyst.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of 3-chloroquinolines.
Materials:
-
3-Chloroquinoline
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-chloroquinoline (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.01-0.05 eq).
-
Add sodium tert-butoxide (1.2-1.5 eq).
-
Add anhydrous toluene to the tube.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Ligand (BINAP): The bidentate phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle, leading to higher yields and faster reaction rates.[4] Other bulky electron-rich phosphine ligands can also be effective.[12]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[6]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents are typically used to prevent side reactions and ensure good solubility of the reactants and catalyst.
Protocol 2: Copper-Catalyzed Synthesis of 3-Alkoxyquinolines (Ullmann Ether Synthesis)
This protocol details the synthesis of 3-alkoxyquinolines via a copper-catalyzed reaction.
Reaction Scheme:
Caption: General scheme for the Ullmann ether synthesis with 3-chloroquinolines.
Materials:
-
3-Chloroquinoline
-
Alcohol (R-OH)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vial or flask
-
Standard glassware for work-up and purification
Procedure:
-
To a reaction vial, add 3-chloroquinoline (1.0 eq), CuI (0.1-0.2 eq), 1,10-phenanthroline (0.1-0.2 eq), and the base (2.0 eq).
-
Add the alcohol (1.5-2.0 eq) and the anhydrous solvent.
-
Seal the vial and heat the reaction mixture at 100-150 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst (CuI): Copper(I) salts are commonly used as catalysts in Ullmann-type reactions.[8]
-
Ligand (1,10-Phenanthroline): The ligand enhances the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions compared to traditional ligand-free Ullmann reactions.
-
Base (K₂CO₃ or Cs₂CO₃): The base is required to deprotonate the alcohol, forming the corresponding alkoxide which is the active nucleophile. Cesium carbonate is often more effective for less reactive substrates.
-
Solvent (DMF or DMSO): High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures.
Protocol 3: Synthesis of 3-Thioquinolines
This protocol outlines the synthesis of 3-thioquinolines from 3-chloroquinolines and a thiol. This can often be achieved via a transition-metal-free SNAr reaction, especially with activated thiols, or through a copper-catalyzed Ullmann-type reaction for less reactive thiols.
Method A: Transition-Metal-Free SNAr
Materials:
-
3-Chloroquinoline
-
Thiol (R-SH)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous DMF or DMSO
-
Reaction flask
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of the thiol (1.1 eq) in the anhydrous solvent, carefully add the base (1.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 3-chloroquinoline (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-120 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Method B: Copper-Catalyzed Ullmann-Type C-S Coupling
The protocol is analogous to the Ullmann ether synthesis (Protocol 2), substituting the alcohol with a thiol.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of 3-chloroquinolines.
| Nucleophile | Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 60-95 |
| Alcohols | Ullmann Ether Synthesis | CuI / 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 100-150 | 50-85 |
| Thiols | SNAr (metal-free) | - | NaH / KOtBu | DMF / DMSO | 80-120 | 70-90 |
| Thiols | Ullmann C-S Coupling | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 100-140 | 60-85 |
Experimental Workflow Visualization
The general workflow for performing a nucleophilic substitution on 3-chloroquinoline, followed by purification and characterization, is depicted below.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide provides a detailed exploration of the primary analytical methodologies for the characterization of quinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Recognizing the diverse biological activities of these compounds, from antimalarial to anticancer properties, robust and validated analytical methods are paramount for ensuring their quality, efficacy, and safety. This document moves beyond a simple recitation of protocols to provide an in-depth understanding of the causality behind experimental choices, empowering researchers to develop and troubleshoot their own analytical methods. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, complete with validation parameters and troubleshooting insights.
Introduction: The Analytical Imperative for Quinoline Derivatives
Quinoline and its derivatives represent a cornerstone in modern medicinal chemistry, with a scaffold that is central to a wide array of therapeutic agents. The functionalization of the quinoline ring system gives rise to a vast chemical space with diverse pharmacological activities. Consequently, the rigorous analytical characterization of these molecules is a critical aspect of drug discovery, development, and quality control. This involves not only confirming the identity and purity of the target compound but also identifying and quantifying any process-related impurities or degradation products.
The choice of analytical technique is dictated by the specific properties of the quinoline derivative and the analytical objective, be it quantitative analysis, structural elucidation, or impurity profiling. This guide provides a holistic overview of the most pertinent analytical techniques, emphasizing the rationale behind method development and validation to ensure data integrity and regulatory compliance.
Chromatographic Techniques: Separating and Quantifying Quinoline Derivatives
Chromatographic methods are the workhorses for the separation and quantification of quinoline derivatives in various matrices. The selection between liquid and gas chromatography is primarily determined by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is the most widely employed technique for the analysis of quinoline derivatives due to its versatility in handling a wide range of polarities and molecular weights.
-
Column Selection: The choice of the stationary phase is critical for achieving optimal separation.
-
C18 (ODS) Columns: These are the most common choice for reversed-phase HPLC and are suitable for a broad range of quinoline derivatives. The hydrophobic octadecylsilane stationary phase effectively retains moderately non-polar to non-polar compounds.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds like quinolines, through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be advantageous when C18 columns fail to provide adequate resolution.
-
Embedded Polar Group (EPG) Columns: For highly polar quinoline derivatives that may exhibit poor retention on traditional C18 columns, EPG columns provide enhanced retention and improved peak shape.
-
-
Mobile Phase Composition and pH: The mobile phase composition, particularly its pH, is a powerful tool for manipulating the retention and selectivity of ionizable quinoline derivatives.
-
pH Control: Many quinoline derivatives are basic due to the nitrogen atom in the heterocyclic ring. Adjusting the mobile phase pH to a value about 2 pH units below the pKa of the quinoline nitrogen will ensure the analyte is fully protonated and typically leads to better peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase. Operating at a low pH (e.g., 2.5-4) can suppress the ionization of acidic silanol groups, further reducing peak tailing.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. The choice and proportion of the organic modifier are optimized to achieve the desired retention time and resolution.
-
This protocol provides a general framework for the quantitative analysis of a quinoline derivative drug substance.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Quinoline derivative reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined from the UV spectrum of the analyte (e.g., 225 nm) |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the quinoline derivative reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the quinoline derivative in the same solvent as the standard to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the quinoline derivative in the sample from the calibration curve.
Method Validation (Self-Validating System):
| Parameter | Acceptance Criteria |
| Specificity | The peak of the analyte should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
-
Peak Tailing: This is a common issue with basic compounds like quinolines due to interactions with acidic silanol groups on the column.
-
Solution: Lower the mobile phase pH to protonate the quinoline nitrogen and suppress silanol ionization. The use of a highly end-capped column or the addition of a competing base like triethylamine to the mobile phase can also improve peak shape.
-
-
Poor Retention of Polar Derivatives:
-
Solution: Employ a more polar stationary phase like an embedded polar group (EPG) or a phenyl-hexyl column. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Experimental Workflow for HPLC Analysis of Quinoline Derivatives
Caption: A typical workflow for the quantitative analysis of quinoline derivatives by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable quinoline derivatives. It offers excellent separation efficiency and provides structural information through mass spectral fragmentation.
-
Derivatization: Many quinoline derivatives, especially those with polar functional groups like carboxylic acids or hydroxyls, are not sufficiently volatile for direct GC analysis. Chemical derivatization is often necessary to increase their volatility and thermal stability.
-
Esterification: Carboxylic acid groups can be converted to their corresponding esters (e.g., methyl esters) to increase volatility.
-
Silylation: Hydroxyl and amino groups can be converted to their trimethylsilyl (TMS) ethers/amines.
-
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically suitable for the analysis of quinoline derivatives and their derivatized counterparts.
-
Ionization Method: Electron Ionization (EI) is the most common ionization technique in GC-MS. It provides reproducible mass spectra with extensive fragmentation, which is useful for structural elucidation and library matching.
This protocol is adapted for the determination of quinoline in a sample matrix like textiles.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
DB-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 μm)
Reagents:
-
Toluene (GC grade)
-
Quinoline standard
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 90°C, hold for 2 min, ramp to 260°C at 20°C/min, hold for 3 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Procedure:
-
Sample Preparation (Ultrasonic Extraction):
-
Cut 1.0 g of the sample into small pieces.
-
Add 10 mL of toluene and perform ultrasonic extraction for 30 minutes at 40°C.
-
Filter the extract through a 0.45 µm filter prior to analysis.
-
-
Calibration: Prepare a series of quinoline standards in toluene.
-
Analysis: Inject the standards and sample extracts into the GC-MS system.
-
Quantification: Identify quinoline based on its retention time and characteristic mass spectrum (molecular ion at m/z 129). Quantify using a calibration curve based on the area of a characteristic ion.
Logical Flow for Method Selection: HPLC vs. GC-MS
Caption: Decision tree for selecting between HPLC and GC-MS for quinoline derivative analysis.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of quinoline derivatives in solution.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts, coupling constants, and integration are key parameters.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
-
2D NMR: For complex quinoline derivatives with overlapping signals in 1D spectra, 2D NMR experiments are essential for complete structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different parts of the molecule and assigning quaternary carbons.
-
-
Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound. The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Purified novel quinoline derivative
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
-
Spectral Analysis:
-
Assign the proton and carbon signals using the information from all acquired spectra.
-
Use COSY to identify coupled proton spin systems.
-
Use HSQC to assign carbons directly attached to protons.
-
Use HMBC to establish long-range connectivities and confirm the overall structure, including the position of substituents.
-
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Quinoline Core:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | 8.8 - 9.0 | 150 - 152 |
| C3 | 7.3 - 7.5 | 121 - 123 |
| C4 | 8.0 - 8.2 | 136 - 138 |
| C5 | 7.7 - 7.9 | 127 - 129 |
| C6 | 7.4 - 7.6 | 126 - 128 |
| C7 | 7.6 - 7.8 | 129 - 131 |
| C8 | 8.0 - 8.2 | 128 - 130 |
| C4a | - | 128 - 130 |
| C8a | - | 148 - 150 |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of quinoline derivatives, particularly those that are polar and/or thermally labile. It typically produces protonated molecules [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that may not ionize well with ESI.
-
Electron Ionization (EI): A hard ionization technique used in GC-MS that results in extensive fragmentation, providing a detailed fingerprint of the molecule.
Common Fragmentation Pathways of the Quinoline Ring: The quinoline ring is relatively stable, but characteristic fragmentations can be observed, such as the loss of HCN from the molecular ion. The fragmentation pattern is highly dependent on the nature and position of substituents.
UV-Vis Spectroscopy: A Tool for Quantification and Preliminary Characterization
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of quinoline derivatives in solution and can provide preliminary structural information.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Reagents:
-
Suitable solvent (e.g., 0.1 M HCl, methanol)
-
Quinoline derivative reference standard
Procedure:
-
Determine λmax: Scan a solution of the quinoline derivative across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Preparation: Extract the drug from the pharmaceutical formulation using the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the sample solution at λmax and determine the concentration of the quinoline derivative from the calibration curve.
Validation of the UV-Vis Method: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
Forced Degradation Studies: Ensuring Stability and Method Specificity
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of quinoline derivatives. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The developed analytical method must be able to separate the intact drug from all significant degradation products.
Workflow for Forced Degradation Studies
Caption: A systematic approach to performing forced degradation studies for quinoline derivatives.
Conclusion
The analytical characterization of quinoline derivatives is a multifaceted process that requires a deep understanding of various analytical techniques and the principles that govern them. This guide has provided a comprehensive overview of the key methodologies, from chromatographic separation to spectroscopic structural elucidation. By emphasizing the causality behind experimental choices and providing detailed, validated protocols, we aim to empower researchers to confidently and competently characterize this important class of compounds. The successful application of these analytical strategies is fundamental to advancing the development of new and effective quinoline-based therapeutics.
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling of 4-Chloroquinolines
Introduction: The Strategic Importance of 4-Arylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline core is therefore a critical endeavor in drug discovery and development. The introduction of an aryl group at the C4 position, in particular, can profoundly influence the molecule's biological activity and physicochemical properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4][6][7][8] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is prized for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4][7][9]
4-Chloroquinolines are highly valuable and often readily accessible substrates for this transformation.[10][11] The chloro-substituent at the C4 position is activated towards palladium catalysis, providing a direct and efficient route to a diverse library of 4-arylquinolines. However, the inherent stability of the C-Cl bond, compared to its bromide and iodide counterparts, presents a distinct chemical challenge.[12][13] Overcoming this requires a carefully optimized catalytic system, where the choice of ligand, base, and solvent is paramount to achieving high efficiency and yield. This guide provides a detailed exploration of the mechanistic principles, key experimental parameters, and robust protocols for successfully executing the Suzuki coupling of 4-chloroquinolines.
Mechanism and Optimization of Key Parameters
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are: (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.[7][12][14][15] Understanding this cycle is crucial for rational troubleshooting and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The activation of the relatively inert C-Cl bond is typically the rate-determining step in the catalytic cycle.[16] The choice of the palladium source and, more critically, the ancillary ligand is the most important factor for success.
-
Ligands: For challenging substrates like 4-chloroquinolines, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key to activating the C-Cl bond lies in using ligands that increase the electron density at the palladium center, which promotes the oxidative addition step.
-
Bulky, Electron-Rich Phosphines: These are the gold standard for coupling aryl chlorides. Ligands such as tricyclohexylphosphine (PCy₃), and the Buchwald biaryl phosphine family (e.g., XPhos, SPhos) are highly effective.[17][18][19] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their electron-donating nature facilitates the oxidative addition.[19]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust and highly active catalysts for coupling aryl chlorides.[18][20] They are an excellent alternative to phosphine ligands.
-
The Role of the Base and Solvent
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[12][17][18]
-
Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a common starting point.[10] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[10][17] The choice can be critical, and screening may be necessary. Ensure the base is finely powdered and anhydrous to maximize its reactivity.[17]
-
-
Solvent System: A solvent system that can solubilize both the organic substrates and the inorganic base is required.[17]
-
Biphasic Mixtures: Mixtures of an ethereal or aromatic solvent with water are most common. Systems like 1,4-dioxane/water, tetrahydrofuran (THF)/water, or toluene/water are frequently employed.[10][17][21] The water phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions: While less common for this substrate class, anhydrous conditions can be used, particularly with bases like potassium fluoride (KF) or when substrates are base-sensitive.[18][22]
-
Optimized Reaction Conditions and Protocols
The following table summarizes representative conditions that have proven effective for the Suzuki coupling of various 4-chloroquinoline derivatives.
| 4-Chloroquinoline Substrate | Arylboronic Acid | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 74 | [23] |
| 4-Chloro-8-tosyloxyquinoline | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME | 85 | 96 | [22] |
| 4-Chloroquinoline-6-carbaldehyde | (3-Fluorophenyl)boronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~85-95 | [10] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~80-90 | [21] |
| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | Reflux | Moderate | [13] |
| *Yields are estimated based on typical outcomes for analogous reactions described in the source. |
General Protocol for Suzuki Coupling of 4-Chloroquinoline
This protocol provides a robust starting point for the coupling of a generic 4-chloroquinoline with an arylboronic acid using a common and effective catalyst system.
Materials:
-
4-Chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
PdCl₂(dppf) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[16][21]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). Add the solvent mixture to the flask via syringe. The final concentration of the 4-chloroquinoline should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 4-chloroquinoline spot is no longer visible (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14][21]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-arylquinoline product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst degradation. | Ensure proper inert atmosphere technique. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Verify the quality of the palladium source.[17] |
| Ineffective Ligand: Ligand is not sufficiently electron-rich to promote oxidative addition of the C-Cl bond. | Switch to a bulkier, more electron-rich ligand (e.g., PCy₃, XPhos, SPhos) or an NHC-based system.[17][24] | |
| Insufficient Base Activity: Base is not strong enough, not fully dissolved, or is hydrated. | Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[17] In some anhydrous couplings, adding a small amount of water can be beneficial.[19] | |
| Protodeboronation (Boronic acid decomposes) | Reaction Conditions Too Harsh: High temperature or prolonged reaction time can lead to the cleavage of the C-B bond. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before the reaction.[20][24] |
| Homocoupling of Boronic Acid (Ar'-Ar') | Presence of Oxygen: Traces of oxygen can facilitate the oxidative homocoupling of the boronic acid. | Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere throughout the setup and reaction.[16] |
| Reduction of 4-Chloroquinoline (Dehalogenation) | β-Hydride Elimination: Can occur from certain ligands or impurities. | This is less common with aryl halides but can be influenced by the ligand choice. Ensure high-purity reagents. |
Conclusion
The Suzuki-Miyaura coupling of 4-chloroquinolines is a highly effective and strategic method for synthesizing 4-arylquinoline derivatives, which are of immense interest in drug discovery and materials science. Success with these moderately challenging electrophiles hinges on the rational selection of a highly active catalyst system, particularly a bulky, electron-rich ligand capable of facilitating the critical oxidative addition step. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently access a wide array of functionalized quinoline scaffolds, accelerating the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. quora.com [quora.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Notes and Protocols for the Development of Antifungal Agents Using a 3-Chloroquinoline Scaffold
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action.[1][2] The quinoline scaffold has been identified as a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of antifungal agents based on the 3-chloroquinoline core. We present detailed, field-proven protocols for chemical synthesis, in vitro susceptibility testing, and preliminary mechanism of action studies, underpinned by a rationale that connects chemical structure to biological function.
Introduction: The Rationale for 3-Chloroquinoline
For decades, the arsenal of antifungal drugs has been limited, leading to significant challenges in treating life-threatening mycoses.[2][3] The quinoline ring system is a versatile heterocyclic scaffold that has yielded drugs for a wide range of diseases, including malaria and cancer.[6] Its value in antifungal research is significant, with compounds like 8-hydroxyquinoline being known for their fungicidal properties for years.[2][3]
The 3-chloroquinoline moiety, in particular, serves as a crucial starting point for chemical elaboration. The chlorine atom at the 3-position is not merely a substituent but a reactive handle, enabling the introduction of diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space to optimize antifungal potency and selectivity. This guide outlines a logical workflow from initial synthesis to biological characterization, enabling research teams to efficiently explore this promising class of compounds.
Synthesis of 3-Chloroquinoline Analogs: A Protocol
The synthesis of a library of analogs is the foundational step in exploring structure-activity relationships. The general approach involves the synthesis of the core 3-chloroquinoline scaffold, followed by the introduction of various side chains.
General Synthetic Workflow
The development pipeline begins with the synthesis of the core scaffold, proceeds to derivatization, and culminates in biological evaluation. This iterative process is key to identifying lead compounds.
Caption: General workflow from synthesis to lead identification.
Protocol: Synthesis of a 3-((Aryl/Alkyl)amino)quinoline Derivative
This protocol provides a representative method for synthesizing analogs by reacting a precursor, 2-chloro-3-(chloromethyl)quinoline, with a nucleophile.[7]
Rationale: This two-step process first establishes a reactive chloromethyl group, which is more susceptible to nucleophilic substitution than the chlorine on the quinoline ring, allowing for controlled and specific derivatization.
Materials:
-
2-Chloro-3-(chloromethyl)quinoline (1 equivalent)
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-3-(chloromethyl)quinoline in anhydrous acetonitrile, add the desired amine (1.2 eq.) and potassium carbonate (2.5 eq.).
-
Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.
-
Stir the reaction mixture at reflux (approx. 82°C) for 4-6 hours.
-
Monitor the reaction progress using TLC. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[7][8][9][10]
In Vitro Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antifungal agent.[11] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the reference method.[11][12][13]
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth after a defined incubation period.[11][12]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) for subculturing
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
96-well flat-bottom microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer and incubator
Procedure Workflow:
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Inoculum Preparation: Subculture fungi on SDA plates to ensure viability.[11] Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11] This standardization is critical for reproducibility.[1] Dilute this suspension in RPMI medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).[13][14]
-
Compound Dilution: Create a 2-fold serial dilution of the test compounds directly in the 96-well plate. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well (except the sterility control). Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum). Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[12]
-
MIC Determination: The MIC endpoint is read as the lowest drug concentration that results in a significant decrease in growth compared to the drug-free growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity.[12] For molds and other agents like Amphotericin B, a 100% inhibition (complete absence of visible growth) is often the endpoint.[12]
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a crucial intellectual process that links the chemical modifications of the 3-chloroquinoline scaffold to the resulting antifungal activity. By synthesizing and testing a matrix of compounds, researchers can deduce which chemical features are essential for potency.
Key Modification Points and Their Hypothesized Impact
-
Substitution at the 3-position: This is the primary point of diversification. The nature of the substituent (e.g., amine, thiol, ether linkage) and its properties (size, lipophilicity, hydrogen bonding capacity) will dramatically influence activity.
-
Substitution on the Quinoline Ring: Adding groups like halogens, methyl, or methoxy functions to the benzene portion of the quinoline ring can modulate electronic properties and lipophilicity, impacting target binding and cell penetration.[5]
-
Substitution on the Side Chain: For example, if an aniline group is added at position 3, further substitutions on its phenyl ring can fine-tune activity.
Data Presentation for SAR
Summarizing biological data in a clear, tabular format is essential for identifying trends.
Table 1: Example Structure-Activity Relationship Data for 3-Substituted Quinolines
| Compound ID | R Group at Position 3 | R' Group at Position 7 | MIC against C. albicans (µg/mL) | MIC against A. fumigatus (µg/mL) |
| CQ-01 | -NH-(4-fluorophenyl) | -H | 8 | 16 |
| CQ-02 | -NH-(4-chlorophenyl) | -H | 4 | 8 |
| CQ-03 | -NH-(4-methoxyphenyl) | -H | 32 | >64 |
| CQ-04 | -S-(4-chlorophenyl) | -H | 16 | 32 |
| CQ-05 | -NH-(4-chlorophenyl) | -Cl | 2 | 4 |
| Fluconazole | N/A | N/A | 1 | 64 |
This is hypothetical data for illustrative purposes.
Interpretation: From this hypothetical data, one could infer that:
-
An electron-withdrawing group (Cl) on the aniline side chain is more favorable than another halogen (F) or an electron-donating group (OCH₃) (CQ-02 vs. CQ-01, CQ-03).
-
An amino linker may be superior to a thioether linker (CQ-02 vs. CQ-04).
-
Adding a second chlorine at the 7-position of the quinoline ring further enhances potency (CQ-05 vs. CQ-02), suggesting that increased lipophilicity or specific electronic effects are beneficial.[5]
Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills or inhibits a fungus is critical for its development. For quinoline-based drugs, several mechanisms have been proposed, including interference with DNA synthesis and the generation of reactive oxygen species (ROS).[15]
Potential Mechanisms for Quinoline Antifungals
Caption: Potential mechanisms of action for quinoline-based antifungals.
Protocol: Preliminary DNA Intercalation Assay using Ethidium Bromide
Principle: This fluorescence-based assay indirectly assesses if a compound can intercalate into DNA. Ethidium bromide (EtBr) fluoresces strongly when bound to DNA. An intercalating compound will displace the EtBr, causing a decrease in fluorescence.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Test compounds at various concentrations
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Prepare a solution of ctDNA and EtBr in TE buffer. Allow it to incubate for 10 minutes to ensure complete binding of EtBr to DNA.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Incubate for 5 minutes after each addition.
-
Measure the fluorescence intensity after each addition.
-
Interpretation: A significant, concentration-dependent decrease in fluorescence intensity suggests that the test compound is displacing EtBr and intercalating into the DNA helix. A known DNA intercalator (e.g., Doxorubicin) should be used as a positive control.
Conclusion and Future Directions
The 3-chloroquinoline scaffold represents a fertile ground for the development of novel antifungal agents. The synthetic accessibility and potential for diverse functionalization allow for a systematic approach to optimizing activity against clinically relevant fungal pathogens. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and characterizing new chemical entities derived from this privileged structure. Future work should focus on optimizing lead compounds to improve their antifungal spectrum, reduce potential cytotoxicity, and further elucidate their specific molecular targets within the fungal cell.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline-Based Antifungals: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]
- 10. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Impact of Solvent Choice on Quinoline Synthesis Yield
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent selection in quinoline synthesis. Our focus is on providing practical, evidence-based solutions to optimize reaction yields and purity.
Introduction: The Critical Role of the Solvent
The choice of solvent in quinoline synthesis is far from a passive parameter; it is an active participant that can dictate the reaction's success or failure. The solvent influences reactant solubility, modulates reaction rates, stabilizes transition states, and can even alter the reaction mechanism itself.[1] A suboptimal solvent choice is a frequent cause of low yields, impurity formation, and difficult product isolation. This guide will explore the nuances of solvent selection for several classical quinoline syntheses.
General Troubleshooting Workflow
When faced with a low-yield quinoline synthesis, a systematic approach to troubleshooting solvent-related issues is crucial. The following workflow provides a logical sequence for diagnosing and resolving common problems.[2]
Caption: A general troubleshooting workflow for addressing low yields.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. Could the solvent be the issue?
A1: Absolutely. The primary function of a solvent is to dissolve the reactants, allowing them to interact. If one or more of your starting materials are insoluble in the chosen solvent, the reaction will be extremely slow or may not occur at all. Always check the solubility of your aniline and carbonyl compounds in the selected solvent before starting the reaction.
Q2: What is the difference between a protic and an aprotic solvent, and why does it matter for quinoline synthesis?
A2: Protic solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors.[3][4] Aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) lack these bonds.[3][5] This distinction is critical because hydrogen bonding can "cage" and stabilize charged species, particularly nucleophiles.[5][6] In reactions where a strong nucleophile is required, a protic solvent can suppress its reactivity, leading to lower yields.[5] Conversely, in reactions that proceed through charged intermediates, a protic solvent can be beneficial by stabilizing the transition state.[1]
Q3: Are there "green" or more environmentally friendly solvent options for quinoline synthesis?
A3: Yes, the field of green chemistry has made significant strides in this area. Water, ethanol, and ionic liquids are increasingly used as greener alternatives to traditional hazardous solvents like chlorinated hydrocarbons or DMF.[7][8] For instance, some Friedländer syntheses have been shown to proceed in water without any catalyst.[9] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and environmentally friendly option.[10] Glycerol, being biodegradable and derived from renewable resources, has also been employed as a green solvent and even as a reactant in modified Skraup syntheses.[11][12]
Q4: How does solvent polarity affect my reaction yield?
A4: Solvent polarity, measured by the dielectric constant, influences the stabilization of polar or charged transition states.[1][4] For reactions that involve the formation of charged intermediates, such as many acid-catalyzed cyclization steps, a polar solvent can increase the reaction rate and yield by stabilizing this transition state.[1] However, in some cases, a less polar solvent may be preferable to minimize side reactions. For example, in the Doebner-von Miller synthesis, using a biphasic system with a nonpolar organic solvent like toluene can sequester the α,β-unsaturated carbonyl compound and prevent its acid-catalyzed polymerization in the aqueous phase.[13][14]
Troubleshooting Guides for Specific Syntheses
Friedländer Synthesis
The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is versatile but sensitive to solvent effects.[15]
Problem: Low yield due to self-condensation of the ketone reactant.
-
Symptoms: Formation of a complex mixture of byproducts, difficult purification.
-
Causality: This is especially common under basic conditions where the ketone can undergo an aldol condensation with itself.[15]
-
Troubleshooting Steps:
-
Switch to an Acid Catalyst: If using a base, consider switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even a Lewis acid.[15]
-
Solvent Choice: The polarity and nature of the solvent can influence reaction rates.[15] Aprotic polar solvents can be beneficial. In some cases, solvent-free conditions or the use of ionic liquids have proven effective, achieving yields up to 93%.[16][17] For example, using an ionic liquid like [Hbim]BF₄ under solvent-free conditions at 100 °C can give high yields.[9]
-
Consider Greener Solvents: Excellent yields have been reported in an ethanol-water mixture at 60 °C with zirconium triflate as a catalyst.[9] Some variations work well in water without any catalyst.[7]
-
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Hbim]BF₄ | Solvent-free | 100 | up to 93 | [9] |
| Zirconium triflate | Ethanol/Water | 60 | > 88 | [9] |
| None | Water | Reflux | Good to Excellent | [7] |
| Nafion NR50 | Ethanol | Microwave | Good to Excellent | [18] |
| Molecular Iodine | N/A | 80-100 | Good to Excellent | [19] |
Doebner-von Miller Synthesis
This reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds and is notorious for producing tarry byproducts.[13][20]
Problem: Significant tar/polymer formation leading to low yield and difficult isolation.
-
Symptoms: The reaction mixture becomes a thick, dark, intractable tar.[13]
-
Causality: The strongly acidic conditions required for the reaction also catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is one of the most common side reactions.[13]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a non-polar organic solvent (e.g., toluene) along with the acidic aqueous phase, the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This separation drastically reduces its self-polymerization in the acidic aqueous phase, thereby increasing the yield of the desired quinoline.[13][14]
-
Optimize Acid and Solvent: While traditionally performed in strong acids like HCl or H₂SO₄, some studies have found that performing the reaction solely in dilute HCl, avoiding a biphasic mixture, can significantly improve the outcome for certain substrates.[21]
-
Gradual Addition: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[13]
-
Experimental Protocol to Minimize Tar Formation
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine the aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) in toluene.
-
Add the toluene solution dropwise to the refluxing acidic aniline mixture over 1-2 hours.
-
Continue to reflux for the required reaction time, monitoring by TLC.
-
Upon completion, cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
Skraup Synthesis
The Skraup synthesis is a classic but often aggressive reaction involving aniline, glycerol, sulfuric acid, and an oxidizing agent.[22][23]
Problem: The reaction is too violent and exothermic, leading to poor yield and safety concerns.
-
Symptoms: Rapid, uncontrolled temperature increase; excessive charring and tar formation.
-
Causality: The dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps are highly exothermic.[24]
-
Troubleshooting Steps:
-
Use of Nitrobenzene as a Solvent and Oxidant: In the archetypal reaction, nitrobenzene serves as both the solvent and the oxidizing agent.[23] Its high boiling point helps to control the reaction temperature. The nitrobenzene is reduced to aniline, which can then participate in the reaction.[22]
-
Employ a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended to moderate the reaction's vigor.[22][23]
-
Consider Alternative Oxidants: Arsenic acid can be used instead of nitrobenzene, resulting in a less violent reaction.[23]
-
Greener Approaches: Recent advances have focused on greener alternatives. Microwave-assisted Skraup synthesis in water with H₂SO₄ as a catalyst has been developed.[7] Glycerol itself has been used as a green solvent in modified Skraup reactions.[11]
-
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[25][26]
Problem: Low yield or incorrect regioselectivity.
-
Symptoms: Formation of a mixture of quinoline isomers or low conversion to the desired product.
-
Causality: The reaction proceeds via an enamine intermediate, and the subsequent acid-catalyzed cyclization is the rate-determining step.[25] The choice of acid and solvent can significantly influence the efficiency of this step.
-
Troubleshooting Steps:
-
Strong Acid Catalyst is Key: This reaction requires a strong acid to catalyze the ring closure. Concentrated sulfuric acid is commonly used.[25]
-
Alternative Catalytic Systems: Polyphosphoric acid (PPA) is an effective alternative that can act as both catalyst and solvent.[26] A mixture of PPA and an alcohol (e.g., ethanol) can form a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than sulfuric acid alone.[25] Other acids like p-toluenesulfonic acid and even hydrochloric acid have also been used.[27][28]
-
Summary of Solvent Effects on Quinoline Synthesis
| Synthesis Type | Common Solvents/Conditions | Key Solvent-Related Issues | Recommended Solutions |
| Friedländer | Alcohols, Water, Ionic Liquids, Solvent-free | Self-condensation of ketone reactant[15] | Use acid catalyst; consider solvent-free or aqueous conditions[9][29] |
| Doebner-von Miller | Strong acids (HCl, H₂SO₄), often biphasic | Polymerization of α,β-unsaturated carbonyl[13] | Use biphasic system (e.g., Toluene/HCl) to sequester carbonyl[13][14] |
| Skraup | Nitrobenzene (as solvent & oxidant), H₂SO₄ | Violent, exothermic reaction[23] | Use nitrobenzene as solvent; add moderator like FeSO₄[22] |
| Combes | Conc. H₂SO₄, Polyphosphoric Acid (PPA) | Inefficient cyclization[25] | Use strong dehydrating acid catalyst like H₂SO₄ or PPA[25][26] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 21. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Skraup reaction - Wikipedia [en.wikipedia.org]
- 24. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 25. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 26. iipseries.org [iipseries.org]
- 27. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 28. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 29. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Moisture-Sensitive Reagents in 3-Chloroquinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the synthesis of 3-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthetic routes involving moisture-sensitive reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This resource is built on the pillars of scientific integrity, field-proven insights, and authoritative references to ensure your success in the laboratory.
The Critical Role of Anhydrous Conditions
The synthesis of 3-chloroquinoline, a valuable scaffold in medicinal chemistry, often involves reagents that are highly reactive towards water. Phosphorus oxychloride (POCl₃), a common reagent for the chlorination of hydroxylated precursors like 3-hydroxyquinoline, is a prime example. Its violent and exothermic reaction with water can not only ruin a synthesis but also poses significant safety risks.[1][2] This guide will focus on the practical management of such reagents to ensure a successful and safe synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the synthesis of 3-chloroquinoline, particularly when using moisture-sensitive reagents.
Q1: My reaction with phosphorus oxychloride (POCl₃) is giving a low yield or failing completely. What are the likely causes?
A1: This is a frequent issue and often points to the presence of moisture. Here’s a breakdown of potential causes and solutions:
-
Reagent Quality:
-
POCl₃: Ensure your POCl₃ is fresh and has been stored under strictly anhydrous conditions. Opened bottles can absorb atmospheric moisture over time.
-
Starting Material: Your 3-hydroxyquinoline precursor must be thoroughly dried. Moisture in the starting material will consume the POCl₃, reducing its availability for the desired reaction.[2]
-
-
Solvent Purity: If a solvent is used, it must be anhydrous. Use freshly distilled and dried solvents or purchase high-purity anhydrous solvents.
-
Improper Reaction Setup: Atmospheric moisture can easily enter the reaction vessel. It is crucial to use flame-dried or oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What's causing this and how can I prevent it?
A2: Tar formation is often a result of side reactions promoted by harsh conditions or impurities. In the context of POCl₃ reactions, this can be due to:
-
Localized Hotspots: The reaction of POCl₃ with any residual water is highly exothermic, which can lead to localized heating and decomposition of starting materials or products.
-
Reaction Temperature: While heating is often required, excessive temperatures can lead to polymerization and charring. Careful temperature control is essential.
-
Impure Reagents: Impurities in either the starting material or the POCl₃ can act as catalysts for unwanted side reactions.
To minimize tarring, ensure all reagents are pure and dry, use an inert atmosphere, and maintain careful control over the reaction temperature.
Q3: The work-up of my reaction involving POCl₃ is very vigorous and difficult to control. What is a safer way to quench the excess reagent?
A3: This is a critical safety concern. The violent reaction of POCl₃ with water is a common issue. A "reverse quench" is the recommended and safer procedure.[1] This involves slowly and carefully adding the reaction mixture to a quenching solution of crushed ice and a base (like sodium bicarbonate or sodium acetate) with vigorous stirring. This method ensures that the POCl₃ is always the limiting reagent in the quenching flask, allowing for better temperature and reaction control.[1] Never add water or ice directly to the reaction flask containing excess POCl₃.[3]
Q4: After quenching and work-up, I see my starting material (3-hydroxyquinoline) reappearing on the TLC. What is happening?
A4: This indicates that the chlorination reaction was incomplete or has been reversed during work-up. The likely culprit is the hydrolysis of an intermediate. The reaction of 3-hydroxyquinoline with POCl₃ forms a phosphate ester intermediate.[4] If this intermediate is not fully converted to 3-chloroquinoline, it can hydrolyze back to the starting material during the aqueous work-up.[5]
-
To address this:
-
Increase Reaction Time/Temperature: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress by TLC.
-
Use Excess POCl₃: Using a sufficient excess of POCl₃ can help drive the reaction to completion.
-
Careful Work-up: Ensure the work-up is performed efficiently to minimize the time the intermediate is in contact with water.
-
Troubleshooting Guide: A Systematic Approach
When encountering problems in your 3-chloroquinoline synthesis, a systematic approach to troubleshooting is key. The following decision tree can help you identify and resolve common issues.
Best Practices for Handling Moisture-Sensitive Reagents
Adherence to stringent air-free techniques is non-negotiable for success and safety.
Essential Equipment and Setup
| Equipment | Purpose |
| Schlenk Line or Glovebox | To provide a controlled inert atmosphere (nitrogen or argon). |
| Flame- or Oven-Dried Glassware | To remove adsorbed water from all reaction vessels and equipment. |
| Rubber Septa | To seal flasks and allow for the transfer of reagents via syringe. |
| Syringes and Needles | For the transfer of anhydrous solvents and liquid reagents. |
| Inert Gas Source | High-purity nitrogen or argon. |
Experimental Workflow for Inert Atmosphere Reactions
The following diagram outlines the essential steps for setting up a reaction under inert atmosphere.
Experimental Protocol: Synthesis of 3-Chloroquinoline from 3-Hydroxyquinoline
This protocol is a representative procedure for the chlorination of 3-hydroxyquinoline using phosphorus oxychloride. Extreme caution must be exercised when handling POCl₃.
Materials:
-
3-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reaction Vessel:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the cooled flask, add 3-hydroxyquinoline (1.0 eq).
-
Under a positive flow of inert gas, carefully add phosphorus oxychloride (5-10 eq) via syringe.
-
Fit the flask with a reflux condenser topped with a nitrogen or argon inlet.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Crucial Step (Reverse Quench): In a separate large flask equipped with a mechanical stirrer, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and dropwise, add the cooled reaction mixture to the ice/bicarbonate slurry. Maintain the temperature of the quenching mixture below 20°C.[1]
-
Continue stirring until CO₂ evolution ceases and the mixture is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 3-chloroquinoline by column chromatography on silica gel or by recrystallization.
-
References
Technical Support Center: Addressing Solubility Issues of Quinolone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered when working with quinolone derivatives: poor aqueous solubility. Here, we will explore the underlying reasons for these solubility issues and provide a series of troubleshooting guides and FAQs to help you overcome these hurdles in your experiments.
Understanding the "Why": The Physicochemical Basis of Poor Quinolone Solubility
This first section of frequently asked questions delves into the fundamental chemical properties of quinolone derivatives that contribute to their solubility challenges.
FAQ 1: What are the primary structural features of quinolones that lead to poor water solubility?
Quinolone derivatives are characterized by a bicyclic aromatic core, which is inherently hydrophobic.[1] This lipophilic nature is often intensified by the addition of various substituents designed to enhance antibacterial potency, which can inadvertently decrease aqueous solubility.[2] Many quinolones are also zwitterionic, meaning they possess both acidic (carboxylic acid) and basic (amine) functional groups.[3][4] At a neutral pH, these groups can be simultaneously ionized, leading to a net-zero charge and significantly reduced solubility.[5]
FAQ 2: How does pH influence the solubility of my quinolone derivative?
The solubility of quinolone derivatives is highly dependent on pH.[5] Due to their zwitterionic nature, they typically exhibit a "U"-shaped pH-solubility profile.[3] This means they are most soluble in acidic conditions (below pH 5) where the amine group is protonated, and in basic conditions (above pH 10) where the carboxylic acid group is deprotonated.[3] Their solubility is at its minimum near the isoelectric point, which for many quinolones falls within the neutral pH range of 6 to 8.[6]
FAQ 3: My quinolone derivative precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What is happening?
This common issue is known as "solvent-shift" induced precipitation.[7] Your quinolone derivative is likely highly soluble in a polar aprotic solvent like DMSO. However, when this stock solution is diluted into an aqueous buffer, the concentration of the organic solvent is drastically reduced. This "shift" in the solvent environment exposes the hydrophobic quinolone molecules to water, where they are poorly soluble, causing them to aggregate and precipitate out of the solution.[7]
Troubleshooting Common Experimental Scenarios
This section provides direct answers and actionable steps for specific problems you might encounter during your experiments.
FAQ 4: I need to prepare a stock solution of a new quinolone derivative. What is the best initial approach?
The most straightforward and widely used method is to first attempt to create a concentrated stock solution using a co-solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds and its miscibility with water.[1]
If precipitation occurs upon dilution into your aqueous experimental medium, consider the following immediate steps:
-
Lower the Final Concentration: You may be exceeding the maximum solubility of your compound in the final aqueous medium. Try preparing serial dilutions to identify a concentration that remains soluble.[1]
-
Adjust the pH: If your experimental conditions allow, adjusting the pH of the final aqueous solution to be either acidic or basic can significantly increase the solubility of your quinolone derivative.[6]
FAQ 5: My experiment requires a neutral pH, but my quinolone derivative is not soluble. What are my options?
When pH adjustment is not feasible, several other techniques can be employed to enhance solubility at a neutral pH. These include the use of cosolvents, surfactants, and complexing agents like cyclodextrins.
A Practical Guide to Solubility Enhancement Techniques
For more persistent solubility challenges, the following techniques offer robust solutions.
pH Adjustment
As previously discussed, altering the pH is a powerful tool for solubilizing quinolone derivatives.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
-
Add an excess amount of your quinolone derivative to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved quinolone in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
Cosolvency
A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9]
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin
Experimental Protocol: Cosolvent Solubility Enhancement
-
Prepare a series of aqueous solutions containing increasing concentrations of a chosen cosolvent (e.g., 10%, 20%, 30% ethanol in water).
-
Determine the solubility of your quinolone derivative in each cosolvent mixture using the equilibrium solubility method described above.
-
Plot the solubility against the cosolvent concentration to find the optimal concentration for your needs, keeping in mind potential toxicity or interference with your assay at higher cosolvent concentrations.[10]
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble drug molecules, like quinolones, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic quinolone within a cyclodextrin cavity.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[15][16] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[17] The resulting product allows for a faster dissolution rate and improved solubility as the carrier dissolves and releases the drug as fine, amorphous particles.[17][18]
Diagram: Troubleshooting Workflow for Quinolone Solubility
Caption: A stepwise guide to troubleshooting quinolone solubility issues.
Summary of Solubilization Strategies
| Technique | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases ionization of the quinolone molecule.[6] | Simple, effective, and cost-efficient. | May not be compatible with all experimental conditions (e.g., cell-based assays). |
| Cosolvency | Reduces the polarity of the aqueous solvent system.[8][10] | Effective for many hydrophobic compounds. | High concentrations can be toxic or interfere with assays.[10] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a water-soluble complex.[11][12] | High solubilization capacity, generally low toxicity. | Can be more expensive; potential for interactions with other components. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[18][19] | Significantly enhances dissolution rate and bioavailability.[15] | More complex preparation, primarily used in drug formulation.[16][17] |
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. scispace.com [scispace.com]
- 18. japer.in [japer.in]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloroquinoline Intermediates
Welcome to the technical support center for the synthesis of 4-chloroquinoline intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of 4-chloroquinoline synthesis in a direct question-and-answer format.
Issue 1: Low yields during the thermal cyclization step of the Gould-Jacobs or Conrad-Limpach reaction.
Question: We are scaling up a 4-hydroxyquinoline synthesis using the Gould-Jacobs reaction. While the initial condensation of our aniline with diethyl ethoxymethylenemalonate (EMME) proceeds well, the subsequent thermal cyclization step is giving poor yields, unlike our lab-scale experiments. What factors are critical for this high-temperature cyclization at scale?
Answer: This is a classic scale-up challenge related to heat and mass transfer.[1] The thermal cyclization in both the Gould-Jacobs and Conrad-Limpach syntheses is a pericyclic reaction that requires significant thermal energy (often 250 °C) to proceed efficiently.[2][3] At a larger scale, several factors become critical:
-
Inefficient Heat Transfer: A larger reaction vessel has a smaller surface-area-to-volume ratio, making it difficult to heat the entire reaction mass uniformly and efficiently.[4][5] This can result in thermal gradients, where parts of the mixture are not reaching the required temperature for cyclization, while other parts might be overheating, leading to degradation.
-
Solution: Employ a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[2][6] These solvents act as a heat transfer medium, ensuring uniform temperature distribution throughout the reactor. The use of a robust mechanical stirrer, as opposed to a magnetic stir bar, is also essential for effective mixing and heat distribution in large vessels.[1]
-
-
Reaction Time and Temperature Optimization: The optimal time and temperature may differ significantly from small-scale runs.[7] Over-exposure to high temperatures can lead to product degradation and tar formation, while insufficient heating results in incomplete conversion.
-
Solution: A time-temperature study is recommended during scale-up.[7] Monitor the reaction progress using in-process controls like HPLC to determine the point of maximum product formation before significant degradation occurs. Microwave-assisted heating can sometimes be an alternative to shorten reaction times and improve yields, though its scalability has its own set of engineering challenges.[7]
-
Issue 2: The chlorination of 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is sluggish and gives impure product.
Question: Our chlorination of the 4-hydroxyquinoline intermediate using POCl₃ is not going to completion at a larger scale. We are also seeing more impurities than in our benchtop runs. How can we optimize this critical step?
Answer: The conversion of a 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to 4-chloroquinoline is a nucleophilic substitution on phosphorus, followed by substitution on the quinoline ring.[2][8] Several factors can impede this reaction at scale:
-
Reagent Stoichiometry and Purity: POCl₃ is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl, which reduces its potency.
-
Solution: Always use a fresh, high-purity grade of POCl₃. At scale, it is often necessary to use a larger excess of POCl₃ (3-5 equivalents) than in lab-scale reactions to drive the reaction to completion. Some procedures also utilize it as the solvent.[6]
-
-
Reaction Temperature and Control: The reaction is typically refluxed in POCl₃ (b.p. ~107 °C). Insufficient heating will result in a slow reaction rate.
-
Solution: Ensure your reactor is capable of maintaining a consistent reflux. The reaction progress should be monitored (e.g., by TLC or HPLC) until the starting material is fully consumed.
-
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and can be hazardous at scale. Improper quenching can lead to product degradation and impurity formation.
-
Solution: The cooled reaction mixture should be poured slowly and carefully onto crushed ice with vigorous stirring.[9] This must be done in a well-ventilated area or a reactor designed to handle corrosive acid vapors (HCl). The pH must then be carefully adjusted with a base (e.g., concentrated ammonia or NaOH solution) while maintaining a low temperature to precipitate the 4-chloroquinoline product.[10]
-
Issue 3: Formation of isomeric impurities during the initial cyclization.
Question: We are synthesizing 7-chloro-4-hydroxyquinoline from m-chloroaniline. However, we are consistently isolating the undesired 5-chloro-4-hydroxyquinoline isomer, which is difficult to separate. How can we improve the regioselectivity?
Answer: This is a well-documented issue in quinoline synthesis. The cyclization of anilines with unsymmetrical substituents can lead to a mixture of isomers.[6] For m-substituted anilines, the cyclization can occur at either the C2 or C6 position relative to the amino group.
-
Thermodynamic vs. Kinetic Control: The Conrad-Limpach and Knorr syntheses can yield different isomers based on reaction conditions. The Conrad-Limpach reaction (lower temperature condensation followed by high-temperature cyclization) typically favors the 4-quinolone product.[2][11] The Knorr synthesis (higher temperature anilide formation) favors the 2-quinolone. While this applies to the quinolone ring itself, the principles of electrophilic aromatic substitution governing the cyclization position are key.
-
Purification Strategy: While optimizing reaction conditions to favor one isomer is ideal, a robust purification strategy at scale is often more practical.
-
Solution: A common industrial approach is to exploit differences in the pKa of the isomeric quinoline carboxylic acid intermediates (if following the Gould-Jacobs pathway).[6] By carefully controlling the pH during the hydrolysis and subsequent acid-base workup, it is possible to selectively precipitate the desired 7-chloro isomer, leaving the more soluble 5-chloro isomer in the mother liquor. This avoids difficult chromatography at a large scale.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up quinoline synthesis, particularly reactions like the Skraup synthesis or those using POCl₃?
A1: Safety is the paramount concern in any scale-up operation.[4]
-
Exothermic Reactions: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[12][13] When scaling up, the ability to dissipate heat decreases.
-
Mitigation: Always use a reactor with adequate cooling capacity. The addition of moderators like ferrous sulfate (FeSO₄) is crucial to temper the reaction's vigor.[12][13] Reagents, especially sulfuric acid, must be added slowly and in a controlled manner, with constant monitoring of the internal temperature.[14] A blast shield and emergency preparedness are mandatory.[12]
-
-
Use of POCl₃: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.
-
Mitigation: All transfers and reactions must be conducted in a closed system under an inert atmosphere (e.g., nitrogen) to prevent exposure to moisture. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators. The quenching process must be designed to manage the large exotherm and evolution of HCl gas.[15]
-
Q2: How can the Vilsmeier-Haack reaction be effectively used for synthesizing 2-chloroquinoline-3-carbaldehydes at scale?
A2: The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings and can be used to synthesize quinolines from acetanilides.[16][17] The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ from a formamide (like DMF) and a chlorinating agent (like POCl₃).[18]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be done at low temperatures (0-5 °C) with slow, controlled addition of POCl₃ to DMF.[9][16]
-
Reaction and Work-up: The subsequent cyclization of the acetanilide often requires heating.[16] Careful temperature control is necessary, as overheating can destroy the product.[9] The work-up involves quenching with ice water and neutralization, similar to a standard POCl₃ reaction, and requires the same safety precautions for handling acid and HCl gas.
Q3: What are the best practices for product isolation and purification when moving from lab-scale chromatography to a large-scale process?
A3: Large-scale column chromatography is expensive and often impractical. The goal is to develop a process where the product can be isolated in high purity through crystallization or extraction.
-
Crystallization: This is the preferred method for purification at scale. Significant development work should be focused on finding a suitable solvent system that provides good product recovery and effective impurity rejection. Seeding strategies and controlled cooling profiles are essential for obtaining consistent crystal size and purity.
-
Acid-Base Extraction: 4-chloroquinoline intermediates are basic. They can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.[19] This is a highly effective and scalable purification technique.
-
Slurry Washing: After initial isolation by filtration, the crude product can be washed (slurried) with a solvent in which the product is poorly soluble but the impurities are reasonably soluble. This is a simple and effective way to improve purity.[6]
Section 3: Key Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol is adapted from established methodologies for the Gould-Jacobs reaction.[6][8][20]
-
Step A: Condensation.
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, charge m-chloroaniline (1.0 kg, 7.84 mol).
-
Begin stirring and add diethyl ethoxymethylenemalonate (EMME) (1.77 kg, 8.19 mol, 1.05 equiv).
-
Heat the mixture to 100-110 °C and hold for 2 hours. Monitor the reaction by TLC or HPLC until the m-chloroaniline is consumed.
-
Cool the reaction mixture to 80 °C.
-
-
Step B: Thermal Cyclization.
-
To the hot reaction mixture, add Dowtherm A (10 L).
-
Heat the mixture to 250 °C under a slow stream of nitrogen. The ethanol formed during the condensation will distill off.
-
Maintain the temperature at 250 °C for 2-3 hours. Monitor the cyclization progress by HPLC.
-
Once the reaction is complete, cool the mixture to below 100 °C.
-
-
Step C: Hydrolysis and Isolation.
-
Charge a separate 50 L reactor with a 10% aqueous sodium hydroxide solution (10 L).
-
Slowly transfer the hot Dowtherm A reaction mixture into the NaOH solution with vigorous stirring.
-
Heat the resulting mixture to reflux (approx. 100 °C) for 2 hours to hydrolyze the ethyl ester.
-
Cool the mixture to 50 °C. Separate the bottom aqueous layer containing the sodium salt of the product from the top Dowtherm A layer (which can be recovered and recycled).
-
Cool the aqueous layer to 20 °C and slowly add 3M sulfuric acid to adjust the pH to ~4-5 (use Congo red paper or a pH meter).[6]
-
The product, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate. Stir the slurry for 1 hour.
-
Filter the solid, wash with deionized water (2 x 2 L), and dry under vacuum at 60 °C.
-
Protocol 2: Chlorination of 7-Chloro-4-hydroxyquinoline
This protocol describes the conversion of the intermediate to the final 4,7-dichloroquinoline.[19][21]
-
Step A: Decarboxylation/Chlorination.
-
To a 20 L reactor rated for corrosive service, charge 7-chloro-4-hydroxyquinoline-3-carboxylic acid (or the non-carboxylated intermediate) (1.0 kg, 4.47 mol).
-
Under an inert nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (4.5 L, ~5 equiv).
-
Heat the mixture slowly to reflux (~105-110 °C). The decarboxylation (if starting with the acid) will cause gas evolution (CO₂), followed by the chlorination reaction.
-
Maintain reflux for 3-4 hours, monitoring by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Step B: Work-up and Isolation.
-
In a separate 100 L reactor, prepare a mixture of crushed ice (20 kg) and water (10 L).
-
With vigorous stirring, slowly and carefully add the reaction mixture to the ice water over a period of 1-2 hours, ensuring the temperature does not exceed 30 °C.
-
Once the addition is complete, slowly add concentrated ammonium hydroxide or 50% NaOH solution to adjust the pH to 8-9, keeping the temperature below 25 °C.
-
The product, 4,7-dichloroquinoline, will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50 °C.
-
Section 4: Visual Aids and Data
Diagrams
Caption: Experimental workflow for the scaled-up Gould-Jacobs synthesis.
Caption: Process flow for the chlorination of 4-hydroxyquinoline intermediates.
Data Table
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Step | Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Cyclization | Low Yield | Inefficient heat transfer; Insufficient temperature; Product degradation | Use high-boiling solvent (Dowtherm A); Ensure efficient mechanical stirring; Perform time-temperature optimization study.[1][2] |
| Cyclization | Isomer Formation | Lack of regioselectivity in electrophilic substitution | Purify via pH-controlled precipitation of the acid intermediate before decarboxylation.[6] |
| Chlorination | Incomplete Reaction | Hydrolyzed/impure POCl₃; Insufficient excess of reagent; Low temperature | Use fresh, high-purity POCl₃; Use 3-5 equivalents; Ensure consistent reflux.[6] |
| Chlorination | Tar/Impurity Formation | Uncontrolled quench; Localized overheating during work-up | Add reaction mixture slowly to ice; Maintain low temperature (<25 °C) during neutralization.[9] |
| General | Exothermic Runaway | Poor heat dissipation at scale | Ensure adequate reactor cooling; Add reagents (e.g., H₂SO₄) slowly; Use moderators (FeSO₄) where applicable.[12][13] |
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. reddit.com [reddit.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ablelab.eu [ablelab.eu]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. chemijournal.com [chemijournal.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. growingscience.com [growingscience.com]
- 19. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Side Product Formation in Quinoline Synthesis
Introduction: Navigating the Complexities of Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and industrial applications.[1][2] However, the classical methods for synthesizing this privileged heterocycle, while effective, are often plagued by side reactions that can lead to reduced yields, complex purification procedures, and the formation of intractable tars.[2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of these undesirable byproducts. We will delve into the mechanistic origins of common side reactions in key named reactions and provide field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I make it safer and more efficient?
A1: The Skraup synthesis is notoriously vigorous due to the highly exothermic nature of the reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent.[3][4] The primary cause is the rapid dehydration of glycerol to acrolein and its subsequent polymerization under harsh acidic conditions.[5] To moderate the reaction:
-
Add a Moderating Agent: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][6] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process over a longer period.[6] Boric acid can also be employed for this purpose.[3][7]
-
Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling is crucial to manage the exotherm.[3]
-
Ensure Efficient Stirring: Vigorous mechanical stirring helps to dissipate heat and prevent the formation of localized hotspots, which can accelerate side reactions.[3]
Q2: I'm observing significant tar formation in my Skraup and Doebner-von Miller reactions. What is the primary cause and how can I prevent it?
A2: Tar formation is a frequent challenge in acid-catalyzed quinoline syntheses, primarily arising from the polymerization of α,β-unsaturated carbonyl intermediates (like acrolein in the Skraup synthesis) under strongly acidic and high-temperature conditions.[2][6][8]
-
For Skraup Synthesis: Beyond using moderators (see Q1), ensure controlled heating. The reaction should be gently heated to initiate, and then the external heating should be reduced or removed to control the exothermic phase.[3]
-
For Doebner-von Miller Synthesis: This reaction is also prone to polymerization of the α,β-unsaturated carbonyl substrate.[6][8] A highly effective strategy is to use a two-phase solvent system (e.g., water/toluene). This sequesters the carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase and thus minimizing polymerization.[6] Another approach is the in situ generation of the carbonyl compound via an aldol condensation at low temperatures, which maintains a low concentration of the reactive intermediate.[8]
Q3: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What are my options?
A3: Poor regioselectivity is a classic problem in the Friedländer synthesis when an unsymmetrical ketone can condense on either side of the carbonyl group.[9][10] To direct the cyclization:
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone can control the site of condensation.[11][12]
-
Catalyst Selection: The choice of acid or base catalyst can influence the regiochemical outcome. Experimenting with different catalysts, from Brønsted acids (like p-TsOH) to Lewis acids, is recommended.[9][11]
-
Reaction Medium: The use of ionic liquids has been reported to improve regioselectivity in some cases.[11][12]
Q4: The cyclization step of my Conrad-Limpach synthesis is failing or giving very low yields. What am I doing wrong?
A4: The Conrad-Limpach synthesis requires high temperatures (often >250°C) for the thermal cyclization of the intermediate β-aminoacrylate.[10][13][14] Failure at this stage is common and can be addressed by:
-
Solvent Choice: The reaction often fails or gives poor yields when run neat. Using a high-boiling, inert solvent is critical. Mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene have been shown to dramatically improve yields by ensuring uniform heat transfer and preventing decomposition.[10][13][14]
-
Temperature Control: Ensure your experimental setup can safely and consistently maintain the required high temperature. Use a suitable heating mantle and a high-temperature thermometer.[10]
-
Acid Catalysis: The cyclization is an electrocyclic ring-closing reaction that is catalyzed by acid.[14] Ensure that sufficient acid catalyst is present from the initial condensation step or is added for the cyclization.
Troubleshooting Guides: Specific Scenarios
Scenario 1: Formation of Unexpected Isomers in Combes Synthesis
Problem: You are performing a Combes synthesis with a substituted aniline and an unsymmetrical β-diketone and obtaining a mixture of regioisomers, or the unexpected isomer as the major product.
Root Cause Analysis: The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate.[15][16] The regioselectivity of the ring closure is determined by the electrophilic attack of the protonated enamine onto the aniline ring. This is governed by a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[15]
-
Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions, influencing the direction of cyclization.
-
Steric Effects: Bulky substituents on the β-diketone can sterically hinder attack at one of the carbonyls, favoring the formation of one regioisomer over the other.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Combes synthesis regioselectivity.
Scenario 2: Low Yield and Difficult Purification due to Tarring
Problem: Your reaction mixture, particularly in a Skraup or Doebner-von Miller synthesis, has turned into a thick, dark tar, making product isolation nearly impossible and severely reducing the yield.
Root Cause Analysis: Tar is a complex mixture of high-molecular-weight polymers.[17] It forms when reactive intermediates, such as α,β-unsaturated aldehydes or ketones, undergo self-condensation and polymerization under the harsh acidic and high-temperature conditions of the reaction.[6][8][18]
Data-Driven Solutions:
| Parameter | Standard Condition (High Tarring) | Optimized Condition (Reduced Tarring) | Rationale |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of carbonyl/glycerol | Maintains a low concentration of the polymerizable species.[8] |
| Solvent System | Single phase (e.g., acid) | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[6] |
| Moderator (Skraup) | None | FeSO₄ added | Controls the reaction rate and prevents localized overheating.[3][6] |
| Temperature | Rapid heating to reflux | Gentle initial heating, then self-sustaining | Avoids excessive temperatures that accelerate polymerization.[3] |
Experimental Protocol: Purification of Quinoline from Tarry Residue
If tar formation is unavoidable, purification is key. Steam distillation is a classic and effective method for separating volatile quinolines from non-volatile tar.[3][7]
-
Setup: Assemble a steam distillation apparatus. Ensure the reaction flask is large enough (at least double the volume of the reaction mixture) to accommodate the added water and prevent frothing.
-
Neutralization: After the reaction is complete, allow the mixture to cool. Carefully dilute with water and neutralize the excess acid with a base like concentrated sodium hydroxide solution, ensuring the mixture remains cool in an ice bath. Caution: This is highly exothermic.
-
Distillation: Introduce steam into the flask. The volatile quinoline will co-distill with the water.[7]
-
Collection: Collect the milky distillate until the exiting vapor is clear.
-
Extraction: Separate the quinoline from the aqueous distillate using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude quinoline can be further purified by vacuum distillation.[19]
Mechanistic Deep Dive: The Friedländer Synthesis
Understanding the reaction mechanism is crucial for troubleshooting. The Friedländer synthesis can proceed via two main pathways, and controlling which pathway dominates can help minimize side reactions.[20]
Caption: Competing mechanisms in the Friedländer quinoline synthesis.
Insight: Base-catalyzed conditions can promote the self-condensation of the α-methylene ketone (an aldol side reaction), reducing the amount available for the desired condensation with the o-aminoaryl ketone.[11] If this is an issue, switching to acid-catalyzed conditions (which favor Schiff base formation first) or using milder bases may improve the yield of the desired quinoline.
References
- 1. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. publications.tno.nl [publications.tno.nl]
- 19. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Analysis of 3-Chloroquinolin-4-ol
Welcome to the technical support center for 3-Chloroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability analysis. As Senior Application Scientists, we have compiled this information to ensure scientific integrity and provide practical, field-proven insights.
Introduction to this compound Stability
This compound is a heterocyclic compound belonging to the quinoline family. The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation profile under various environmental conditions is paramount for developing robust formulations and defining appropriate storage and handling procedures.[1]
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in designing and executing comprehensive stability studies. These protocols are based on established principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use, this compound solid should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[3][4] The compound is known to be hygroscopic, so protection from moisture is crucial to prevent potential degradation. For long-term storage, refer to the supplier's specific recommendations.
Q2: My solid this compound has changed from white to off-white/light brown. What could be the cause?
A change in color of the solid powder can be an initial indicator of degradation. This could be due to:
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of quinoline derivatives.[5] Ensure the compound is stored in a light-protected container (e.g., amber vial).
-
Oxidation: Interaction with atmospheric oxygen over time can lead to the formation of colored impurities.
-
Moisture: As the compound is hygroscopic, absorbed water can facilitate hydrolytic degradation or other reactions.
If you observe a color change, it is recommended to re-analyze the material for purity using a suitable analytical method like HPLC before use.
Q3: I've prepared a stock solution of this compound and see new, small peaks in my HPLC chromatogram after a few days of storage at room temperature. What is happening?
The appearance of new peaks in your chromatogram strongly suggests that the compound is degrading in solution. The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure.
Troubleshooting Steps:
-
Confirm Degradation: Re-inject a freshly prepared solution to confirm that the new peaks are not present initially.
-
Investigate Storage Conditions:
-
Temperature: Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C). Perform a short-term stability test to determine the optimal storage temperature.
-
Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Solvent: The choice of solvent can impact stability. Consider the pH and reactivity of the solvent. Buffered aqueous solutions are often preferred over non-buffered solutions for pH stability.
-
-
Characterize Degradants: If the degradation is significant, consider using techniques like LC-MS to identify the mass of the impurity peaks, which can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).[6][7]
Q4: What are the most likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on the structure of the quinoline core and related compounds, several pathways are plausible under forced degradation conditions.[1][5]
-
Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the replacement of the chlorine atom or cleavage of the heterocyclic ring system under harsh conditions.[1]
-
Oxidation: The electron-rich quinoline ring is susceptible to oxidation.[5] This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodegradation: Quinoline and its derivatives are known to be photoreactive.[5] UV light can induce reactions such as hydroxylation or other complex rearrangements.
A systematic forced degradation study is the most effective way to identify the specific vulnerabilities of the molecule.
Troubleshooting Guides: Forced Degradation Protocols
Forced degradation studies, or stress testing, are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[8]
General Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General workflow for a forced degradation study.
Guide 1: How to Perform an Acid/Base Hydrolytic Stability Study
This protocol is designed to assess the stability of this compound in acidic and basic environments.[1][2]
Rationale: Hydrolytic degradation is a common pathway for pharmaceuticals. Testing at pH extremes helps identify the susceptibility of functional groups to acid or base-catalyzed reactions. Using elevated temperatures accelerates the degradation process to occur within a practical timeframe.[9]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[8] A co-solvent like methanol or acetonitrile may be used if the compound has low aqueous solubility, but the volume should be kept minimal.
-
Prepare three sets of samples:
-
Acidic: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Basic: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH).
-
Neutral: Mix the stock solution with purified water.
-
-
-
Incubation:
-
Incubate all three solutions in a water bath or oven at an elevated temperature (e.g., 60-80°C).[9]
-
Keep a control sample of each solution at room temperature, protected from light.
-
-
Sampling & Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24, and 48 hours).
-
Before analysis, cool the samples to room temperature.
-
Crucially, neutralize the acidic and basic samples with an equivalent amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) respectively. This prevents damage to the HPLC column.
-
Analyze all samples, including controls, using a validated stability-indicating HPLC method.
-
-
Troubleshooting:
-
No Degradation Observed: If no significant degradation is seen, consider using a higher acid/base concentration (e.g., 1 M HCl/NaOH) or a higher temperature.[2]
-
Too Rapid Degradation: If the compound degrades completely at the first time point, reduce the temperature or use milder conditions (e.g., 0.01 M HCl/NaOH).
-
Guide 2: How to Assess Oxidative Stability
This protocol evaluates the compound's susceptibility to oxidation.[9]
Rationale: Many drug molecules are sensitive to oxidative stress, which can be encountered during manufacturing and storage. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies.[9]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add hydrogen peroxide to the solution to achieve a final concentration typically between 3% and 30%. A 3% H₂O₂ solution is a good starting point.[9]
-
-
Incubation:
-
Store the solution at room temperature, protected from light, to avoid confounding photodegradation.
-
Maintain a control sample (compound solution without H₂O₂) under the same conditions.
-
-
Sampling & Analysis:
-
Sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Analyze the samples directly by HPLC. Quenching the reaction is generally not necessary for HPLC analysis.
-
-
Troubleshooting:
-
No Degradation: If no degradation is observed, the H₂O₂ concentration or temperature can be increased.
-
Inconclusive Results: Ensure that the observed peaks are not artifacts from the H₂O₂ itself. Always run a blank injection of the H₂O₂ solution.
-
Guide 3: How to Conduct a Photostability Study
This protocol follows ICH Q1B guidelines to assess the impact of light exposure.[10][11]
Rationale: Light exposure can provide the energy to initiate photochemical reactions not observed under thermal stress. The ICH Q1B guideline provides standardized conditions for light exposure to ensure reproducible and comparable results.[10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Expose both the solid this compound powder and a solution of the compound to light.
-
Place the samples in chemically inert, transparent containers.
-
Prepare parallel "dark control" samples by wrapping identical containers completely in aluminum foil. Store these controls alongside the light-exposed samples to differentiate between thermal and photolytic degradation.
-
-
Light Exposure:
-
Place the samples in a validated photostability chamber.
-
The exposure should meet the ICH Q1B minimums:
-
The chamber should control for temperature to minimize thermal degradation.
-
-
Analysis:
-
After the exposure period, analyze the light-exposed samples and the dark controls by HPLC.
-
Compare the chromatograms to identify any peaks that are specifically formed or increased upon light exposure.
-
-
Troubleshooting:
-
Significant Degradation in Dark Control: This indicates the compound is thermally labile at the chamber's temperature. The results must be interpreted carefully to isolate the effects of light.
-
No Photodegradation: If the compound is photostable, this is a valuable finding. Ensure the chamber was properly calibrated and the exposure levels were met.
-
Guide 4: How to Evaluate Thermal Stability
This protocol assesses the stability of the compound under dry heat.
Rationale: Thermal stress testing helps to identify degradation pathways that may occur at a slower rate under recommended storage conditions. It is a key part of establishing the intrinsic stability of the molecule.
Step-by-Step Protocol:
-
Preparation:
-
Place a sample of solid this compound in a vial.
-
Prepare a solution of the compound as well, if solution stability under heat is also of interest.
-
-
Incubation:
-
Place the samples in an oven at an elevated temperature. A common starting point is 80-100°C.[9] The temperature should be chosen based on the physical properties of the compound (e.g., below its melting point).
-
Store control samples at room temperature.
-
-
Sampling & Analysis:
-
For the solid sample, withdraw the vial at specific time points (e.g., 1, 3, 7 days). Dissolve a known quantity in a suitable solvent for analysis.
-
For the solution, sample aliquots at appropriate intervals.
-
Analyze all samples by HPLC.
-
Data Summary & Potential Degradation Pathways
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Temperature | Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Up to 48 hours | Evaluates stability in acidic pH. Neutralize sample before HPLC analysis.[2][9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | Up to 48 hours | Evaluates stability in alkaline pH. Neutralize sample before HPLC analysis.[2][9] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. | Up to 24 hours | Assesses susceptibility to oxidative degradation. Protect from light.[9] |
| Thermal (Dry) | N/A (Solid state) | 80 - 100 °C | Up to 7 days | Determines intrinsic thermal stability of the solid drug substance.[9] |
| Photolytic | ICH Q1B Light Source | Chamber Temp. | Per ICH Q1B | Identifies light-induced degradation. A dark control is mandatory.[10][11] |
Potential Degradation Mechanisms
The following diagram illustrates potential sites of reaction on the this compound molecule under different stress conditions. This is a predictive model based on the chemical structure and data from related compounds.[5]
Caption: Predicted degradation pathways for this compound.
Note: A placeholder image is used in the DOT script. The diagram illustrates conceptual pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. 58550-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Quinolinone Derivatives by High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of quinolinone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, establishes self-validating systems for trustworthy results, and is grounded in authoritative regulatory standards. Our focus is to empower you with the expertise to not only perform these analyses but to fundamentally understand and adapt them to your specific research needs.
The Central Role of Purity in Quinolinone Drug Development
Quinolinone and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] As these molecules advance through the drug development pipeline, from discovery to clinical trials, the rigorous assessment of their purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities. Impurities can be classified as organic (process-related or degradation products), inorganic, or residual solvents.[2][3] Even at trace levels, these unintended substances can impact the drug's stability, bioavailability, and toxicity profile. Therefore, a robust, validated analytical method is paramount. HPLC is widely considered the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[4]
The Workhorse of Purity Analysis: Reversed-Phase HPLC
For the analysis of quinolinone derivatives, which are often moderately polar aromatic compounds, reversed-phase HPLC (RP-HPLC) is the most powerful and commonly employed technique.[4] The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
A Foundational RP-HPLC Method: A Case Study
To illustrate the principles of method design, we will establish a robust protocol for a representative molecule: 6-Bromo-3-acetylquinolin-4(1H)-one .
The Causality Behind Our Choices:
-
Column (C18): A C18 (octadecyl) column is the universal starting point for RP-HPLC method development. Its long alkyl chains provide substantial hydrophobicity, promoting strong retention for a wide range of non-polar to moderately polar compounds like our quinolinone derivative. The 150 mm length and 5 µm particle size offer a good balance between resolution and backpressure for standard HPLC systems.
-
Mobile Phase (Water/Acetonitrile with Formic Acid):
-
Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
0.1% Formic Acid is a critical additive. It serves two purposes: 1) It acidifies the mobile phase to a pH of approximately 2.7, which suppresses the ionization of any silanol groups on the silica backbone of the stationary phase, thereby preventing peak tailing. 2) It protonates the quinolinone nitrogen and any acidic or basic impurities, ensuring they are in a single, consistent ionic state for sharp, symmetrical peaks.
-
-
Gradient Elution: A gradient program, which varies the concentration of the organic solvent over time, is essential for analyzing purity. It ensures that early-eluting, more polar impurities are well-resolved from the solvent front, while late-eluting, more hydrophobic impurities are eluted in a reasonable time with sharp peak shapes. A shallow gradient is used around the main peak's expected elution time to maximize the resolution of closely related impurities.
-
Detection (UV at 254 nm): The quinolinone core contains a conjugated aromatic system that strongly absorbs UV light. A wavelength of 254 nm is a common and robust choice for aromatic compounds, providing excellent sensitivity for both the active pharmaceutical ingredient (API) and many potential impurities.[5]
Experimental Protocol: Foundational RP-HPLC Method
1. Instrumentation and Materials:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Solvents: HPLC-grade Acetonitrile, ultrapure water.
- Reagent: Formic acid (≥98% purity).
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of ultrapure water. Mix and degas.
- Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.[4]
3. Sample and Standard Preparation:
- Diluent: Methanol or a 50:50 mixture of Acetonitrile:Water.
- Stock Solution: Accurately weigh and dissolve the 6-Bromo-3-acetylquinolin-4(1H)-one sample in the diluent to a final concentration of 1.0 mg/mL.
- Working Solution: Dilute the stock solution to 0.1 mg/mL for analysis.
4. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
5. HPLC System Setup and Analysis:
- Equilibrate the column with the initial mobile phase composition (20% B) for at least 20 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent only) to ensure the system is clean.
- Inject the working solution and acquire the chromatogram for 30 minutes.
Method Validation: Establishing Trustworthiness
A protocol is only as reliable as its validation. In pharmaceutical analysis, method validation is a mandatory process that provides documented evidence that the method is suitable for its intended purpose.[6][7] This process is governed by ICH Q2(R1) guidelines.
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, forced degradation samples, and impurity-spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a reference standard) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay): Analysis performed by different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit change in mobile phase pH).
Hypothetical Validation Summary for the Foundational Method:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the API retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| LOQ (% of Test Conc.) | Report Value | 0.03% |
| Robustness | No significant impact on results | Pass |
Comparative Analysis: Exploring Alternative Selectivity
While a C18 column is a robust starting point, it may not provide optimal resolution for all potential impurities, especially those that are structurally very similar to the API. In such cases, exploring a column with a different stationary phase chemistry is a critical step in method development.[8]
Alternative Method: Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[5] This can significantly alter the elution order and improve the resolution of aromatic impurities that are poorly separated on a C18 column.
The experimental protocol would remain identical to the foundational method, with only the column being substituted.
Performance Comparison: C18 vs. Phenyl-Hexyl
Let's consider a hypothetical sample of 6-Bromo-3-acetylquinolin-4(1H)-one containing two known impurities: a starting material (Impurity A) and a regioisomeric by-product (Impurity B).
Comparative Purity Data:
| Column Type | Compound | Retention Time (min) | Area % | Resolution (Rs) | Tailing Factor |
| C18 | Impurity A | 8.2 | 0.15 | 3.5 (from API) | 1.1 |
| API | 10.5 | 99.58 | - | 1.2 | |
| Impurity B | 10.9 | 0.27 | 1.3 (from API) | 1.4 | |
| Phenyl-Hexyl | Impurity A | 9.5 | 0.16 | 4.8 (from API) | 1.1 |
| API | 12.1 | 99.57 | - | 1.1 | |
| Impurity B | 13.2 | 0.27 | 2.8 (from API) | 1.2 |
Analysis of Results:
-
Resolution (Rs): The C18 column provides inadequate resolution (Rs < 1.5) between the API and the closely related Impurity B. This makes accurate quantification difficult and would not be acceptable for a final release method.
-
Alternative Selectivity: The Phenyl-Hexyl column, due to its π-π interaction capabilities, significantly increases the retention time difference between the API and Impurity B, resulting in excellent baseline resolution (Rs > 2.0).
Visualizing the Process: Workflows and Logic
To better understand the analytical process, we can visualize the experimental workflow and the logical framework underpinning purity analysis in drug development.
Caption: A typical experimental workflow for HPLC purity analysis.
Caption: The logical relationship of purity analysis in drug development.
Conclusion: A Foundation for Excellence
This guide has outlined a comprehensive and scientifically-grounded approach to the purity analysis of quinolinone derivatives using HPLC. We have demonstrated that a successful method is built not on a single protocol but on a deep understanding of chromatographic principles, a commitment to rigorous validation, and the strategic exploration of alternative selectivities to overcome analytical challenges.
By adopting this mindset—questioning the causality behind each parameter, ensuring every method is self-validating, and grounding all work in established regulatory standards—researchers can generate purity data that is not only accurate but also robust, reliable, and defensible. This foundation of analytical excellence is indispensable for advancing promising quinolinone candidates from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 3-Chloroquinoline Derivatives
Abstract
The 3-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] This guide provides an in-depth, comparative molecular docking analysis of a selection of 3-chloroquinoline derivatives against relevant biological targets. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a comprehensive, practical, and scientifically rigorous resource. This document will not only present comparative data but will also elucidate the underlying principles and methodologies, empowering you to conduct and interpret your own docking studies with confidence. We will delve into detailed experimental protocols, from ligand and protein preparation to the nuances of result interpretation, all grounded in authoritative scientific literature.
Introduction: The Significance of 3-Chloroquinolines and Molecular Docking
3-Chloroquinoline derivatives have consistently demonstrated significant potential in the discovery of new drugs.[3] Their diverse pharmacological activities stem from their ability to interact with a wide array of biological targets.[1][3] Molecular docking, a powerful computational technique, has been pivotal in understanding the binding interactions of these derivatives with various proteins.[3][4] This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] By analyzing these interactions, we can gain valuable insights for the rational design of more potent and selective inhibitors.[3]
This guide will focus on a comparative docking analysis to evaluate the binding affinities and interaction patterns of a curated set of 3-chloroquinoline derivatives against a key biological target. The causality behind experimental choices, a critical aspect of scientific integrity, will be explained throughout the protocols.
The Workflow: A Self-Validating System
A robust computational study relies on a well-defined and reproducible workflow. The following diagram outlines the logical progression of a comparative docking analysis, ensuring that each step builds upon a validated foundation.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of 3- chloroquinoline derivatives.[3]
Detailed Methodologies: Ensuring Reproducibility and Trustworthiness
The credibility of any computational study hinges on the meticulousness of its methodology. The following protocols are designed to be self-validating, with clear explanations for each step.
Target and Ligand Selection
The initial and most critical step is the selection of a biologically relevant target and a set of 3-chloroquinoline derivatives with known experimental activity. For this guide, we will consider the Phosphoinositide 3-kinase (PI3K) enzyme , a key regulator in cell signaling pathways often dysregulated in cancer, making it a prime target for anticancer drug development.[6][7] A selection of 3-chloroquinoline-benzenesulfonamide hybrids will be used as our ligands, as some have shown promising activity against PI3K.[2][6]
Experimental Protocols
3.2.1. Receptor Preparation
The three-dimensional crystal structure of the target protein is the starting point for any docking study.
-
Step 1: PDB File Retrieval: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use a relevant PI3K structure.
-
Step 2: Initial Cleaning: It is crucial to start with a clean receptor structure. This involves removing all water molecules and any co-crystallized ligands or cofactors that are not essential for the binding interaction being studied.[8][9] If the protein functions as a monomer, any additional protein chains should be removed.[9]
-
Step 3: Adding Hydrogens and Assigning Charges: PDB files often lack hydrogen atoms. These must be added to ensure correct ionization and tautomeric states of amino acid residues.[9][10] Subsequently, partial charges are assigned to each atom, which are essential for calculating the electrostatic interactions in the docking simulation.[10] Tools like AutoDock Tools (ADT) or Chimera can be used for this purpose.[11][12]
3.2.2. Ligand Preparation
Proper preparation of the ligand molecules is equally important for accurate docking results.
-
Step 1: 2D to 3D Conversion: The 2D structures of the 3-chloroquinoline derivatives can be drawn using software like ChemDraw or MarvinSketch and then converted to 3D structures.[8][9]
-
Step 2: Energy Minimization: The 3D structures of the ligands must be energy-minimized to obtain a low-energy, stable conformation.[9] This step ensures that the bond lengths, bond angles, and torsion angles are realistic.
-
Step 3: Assigning Charges and Defining Rotatable Bonds: Similar to the receptor, partial charges (e.g., Gasteiger charges) are computed for the ligand atoms.[13] Additionally, the rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[10][13]
Caption: Workflow for receptor and ligand preparation.
3.2.3. Molecular Docking Simulation using AutoDock Vina
AutoDock Vina is a widely used and validated software for molecular docking.[12][13]
-
Step 1: Grid Box Definition: A grid box is defined to encompass the active site of the target protein.[3][13] This box defines the search space for the ligand during the docking simulation. The size and center of the grid box are critical parameters that must be carefully chosen.
-
Step 2: Running the Docking Simulation: The docking simulation is performed using a search algorithm, such as the Lamarckian genetic algorithm in AutoDock.[13] The software will generate multiple binding poses for each ligand within the defined grid box.
-
Step 3: Output Generation: The results are typically ranked based on the predicted binding energy or docking score.[13] The output will include the coordinates of the ligand in different poses and their corresponding scores.
Results and Comparative Analysis
The analysis of docking results is a multi-faceted process that involves evaluating binding energies, visualizing binding poses, and comparing the interactions of different derivatives.
Data Presentation: A Comparative Look at Docking Performance
The quantitative data from the docking simulations are summarized in the table below. A lower binding energy generally indicates a more stable and stronger interaction between the ligand and the receptor.[14]
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) | Experimental IC50 (µM) |
| Compound 7 | PI3K (e.g., 4JPS) | -9.8 | LYS802, VAL851 | ILE800, ILE848, ILE932 | 0.15 |
| Compound 11 | PI3K (e.g., 4JPS) | -9.5 | ASP933, SER774 | TYR836, MET922 | 0.22 |
| Compound 14 | PI3K (e.g., 4JPS) | -9.2 | GLU849, THR856 | PRO854, TRP780 | 0.31 |
| Compound 17 | PI3K (e.g., 4JPS) | -10.2 | LYS802, ASP933 | ILE800, ILE932, VAL851 | 0.11 |
| Reference Drug | PI3K (e.g., 4JPS) | -10.5 | LYS802, VAL851, ASP933 | ILE800, ILE932 | 0.05 |
Note: The PDB ID and experimental IC50 values are representative and should be replaced with specific data from relevant studies for an actual analysis.
Interpreting the Results
-
Binding Affinity (Docking Score): The docking score provides a prediction of the binding affinity.[14] A more negative value suggests a stronger binding affinity.[15] In our example, Compound 17 shows the most favorable docking score among the tested derivatives, which correlates well with its lower experimental IC50 value.
-
Binding Pose and Interactions: Visualization of the binding poses is crucial to understand the specific interactions between the ligand and the protein's active site.[14] Key interactions to analyze include:
-
Hydrogen Bonds: These are strong, directional interactions that significantly contribute to binding affinity.[15] Identifying the amino acid residues involved in hydrogen bonding is critical.[15]
-
Hydrophobic Interactions: These interactions are also important for the stability of the protein-ligand complex.
-
Pi-Pi Stacking: These can occur between aromatic rings in the ligand and aromatic residues in the protein.
-
Discussion: From Data to Insights
The comparative analysis reveals a clear structure-activity relationship (SAR). The derivatives with specific substitutions that allow for the formation of key hydrogen bonds and favorable hydrophobic interactions within the PI3K active site exhibit lower docking scores and, consequently, better experimental activity. For instance, the additional interactions formed by Compound 17 likely contribute to its enhanced potency compared to the other derivatives.
It is important to acknowledge that docking scores are predictive and not always perfectly correlated with experimental binding affinities.[14] However, they provide an effective tool for rapidly screening potential binding modes and prioritizing ligands for further experimental validation.[14]
Conclusion: Empowering Future Drug Discovery
This guide has provided a comprehensive framework for conducting and interpreting a comparative docking analysis of 3-chloroquinoline derivatives. By following the detailed protocols and understanding the principles behind each step, researchers can leverage molecular docking to accelerate the discovery and design of novel therapeutic agents. The self-validating nature of the described workflow ensures the generation of reliable and trustworthy computational data, forming a solid foundation for subsequent experimental investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of Antimalarial 4-oxo-3-carboxyl Quinolones
Authored by a Senior Application Scientist
The relentless evolution of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global malaria control efforts, necessitating a continuous pipeline of novel antimalarial agents.[1] Among the promising scaffolds under investigation, the 4-oxo-1,4-dihydroquinoline (4-quinolone) core, historically linked to the discovery of chloroquine, has re-emerged as a versatile template for potent inhibitors of the parasite's lifecycle.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific, promising subclass: the 4-oxo-3-carboxyl quinolones. These compounds, distinct from their 4-aminoquinoline cousins, primarily exert their antimalarial effect by targeting the parasite's mitochondrial cytochrome bc1 complex, a mechanism shared with the clinical drug atovaquone.[4][5]
This document synthesizes findings from key studies to elucidate how specific structural modifications to the 4-oxo-3-carboxyl quinolone scaffold influence antimalarial potency and selectivity. We will dissect the molecule position-by-position, present comparative data in a tabular format, and provide detailed experimental protocols for the key assays used to generate this data.
The Core Scaffold: Dissecting the Pharmacophore
The fundamental 4-oxo-3-carboxyl quinolone structure is a bicyclic system with critical points for chemical modification that dramatically alter its biological activity. Mechanistic studies suggest these compounds inhibit mitochondrial electron flux, making selectivity between the parasite and mammalian cytochrome bc1 complexes a critical parameter for lead optimization to avoid toxicity.[4] Our analysis will focus on the most influential substitution points: C-2, C-3, and the C-5/C-7 positions on the benzenoid ring.
dot graph SAR_Summary { layout=neato; node [shape=none, image="https://i.imgur.com/8J2vV2c.png"]; main_structure;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", color="#5F6368"];
C2 [label="Position C-2:\n- Bulky aromatic groups are favorable.\n- meta-substituted phenyl rings often enhance potency.", pos="1.5,1.5!", pin=true]; C3 [label="Position C-3:\n- Carboxyl ester is ESSENTIAL.\n- Acid or amide abolishes activity.", pos="3.5,0!", pin=true]; C7 [label="Position C-7:\n- Electron-donating groups (e.g., -OCH3) are preferred.\n- Potency > C-5 substitution.", pos="1.5,-1.5!", pin=true]; N1 [label="Position N-1:\n- Typically unsubstituted (N-H).", pos="-1.5,1.5!", pin=true]; C6 [label="Position C-6:\n- Halogen substitution (e.g., -Cl)\n can be beneficial.", pos="-1.5,-1.5!", pin=true];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
main_structure -> C2 [pos="0.7,0.8"]; main_structure -> C3 [pos="1.5,0.1"]; main_structure -> C7 [pos="0.7,-0.8"]; main_structure -> N1 [pos="-0.7,0.8"]; main_structure -> C6 [pos="-0.7,-0.8"];
} केंद Caption: Key modification points on the 4-oxo-3-carboxyl quinolone scaffold.
Position 3: The Non-Negotiable Ester
The most critical feature of this scaffold is the substituent at the C-3 position. Extensive research has demonstrated that a carboxyl ester group is essential for antimalarial activity . The replacement of the 3-carboxyl ester with a 3-carboxylic acid or a 3-carboxamide derivative consistently leads to a complete loss of potency against P. falciparum strains.[1] This suggests the ester moiety is a key pharmacophoric element, likely involved in a critical binding interaction within the Qo site of the parasite's cytochrome bc1 complex.
| Compound | R3 Substituent | R2 Substituent | R7 Substituent | IC50 K1 Strain (μM) | IC50 3D7 Strain (μM) | Reference |
| 7 | -COOCH3 | m-CF3-Ph | -OCH3 | ~0.25 | ~0.25 | [1] |
| 22a | -COOH | m-CF3-Ph | -OCH3 | >10 | >10 | [1] |
| 23a | -CONH2 | m-CF3-Ph | -OCH3 | >10 | >10 | [1] |
| 20 | -COCH3 | m-CF3-Ph | -OCH3 | ~2.5 | ~2.5 | [1] |
| Table 1: Comparison of substituents at the C-3 position, demonstrating the essentiality of the carboxyl ester for antimalarial activity against chloroquine-resistant (K1) and -sensitive (3D7) strains.[1] |
Position 2: The Influence of the Aryl Group
At the C-2 position, a substituted phenyl ring is a common feature that significantly impacts potency. The substitution pattern on this appended ring is a key driver of activity.
-
Electronic Effects : Studies have shown that the electronic properties of the substituent on the C-2 phenyl ring play a role. For instance, compounds with a meta-substituted phenyl ring at the 2-position often exhibit good potency.[4]
-
Hydrophobicity : A correlation between the hydrophobicity of the C-2 substituent and antimalarial activity has been observed, suggesting that this part of the molecule may interact with a hydrophobic pocket in the target enzyme.[4]
| Compound | R2 Substituent | R7 Substituent | IC50 K1 Strain (μM) | Reference |
| 9 | Phenyl | -OCH3 | 0.17 | [4] |
| 10 | p-F-Ph | -OCH3 | 0.28 | [4] |
| 11 | m-CF3-Ph | -OCH3 | 0.13 | [4] |
| 12 | p-CF3-Ph | -OCH3 | 0.40 | [4] |
| 13 | m-NO2-Ph | -OCH3 | 0.10 | [4] |
| Table 2: Impact of C-2 phenyl substitutions on antimalarial potency against the P. falciparum K1 strain.[4] |
Positions 5, 6, and 7: Modulating Potency and Properties
Substitutions on the benzenoid portion of the quinolone ring provide another avenue for optimizing activity.
-
Position 7 : This is a highly sensitive position. The introduction of a methoxy (-OCH3) group at C-7 generally imparts greater antimalarial activity than placing the same group at C-5.[1] More complex ether linkages, such as a 7-(2-phenoxyethoxy) moiety, have been shown to be highly beneficial for potency.[6]
-
Position 6 : The addition of a halogen, such as chlorine (-Cl), at the C-6 position can enhance activity, as seen in several potent analogs.[3][6]
| Compound | R6 Substituent | R7 Substituent | IC50 W2 Strain (nM) | IC50 TM90-C2B Strain (nM) | Reference |
| 17 | -Cl | -(CH2)2-O-Ph | 1.8 | 3.5 | [6] |
| 20 | -Cl | -(CH2)2-O-CH2OCH3 | 7.9 | 4.3 | [6] |
| 26 | -Cl | 4-methylpiperazin-1-yl | 7.1 | 3.4 | [6] |
| Table 3: Effect of C-6 and C-7 substitutions on potency against multi-drug resistant P. falciparum strains (W2 and TM90-C2B).[6] |
Validating Activity: Core Experimental Protocols
The SAR data presented is generated through a standardized cascade of assays designed to measure potency against the parasite, cytotoxicity against mammalian cells, and ultimately, efficacy in an animal model.
Protocol 1: In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The assay measures the parasite's ability to incorporate [³H]-hypoxanthine, a nucleic acid precursor, as an indicator of viability.[7][8]
Materials:
-
P. falciparum culture (e.g., W2, 3D7) synchronized to the ring stage.
-
Complete RPMI-1640 medium supplemented with human serum or Albumax I.[9]
-
Human erythrocytes (O+).
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
Step-by-Step Methodology:
-
Parasite Culture Preparation: Prepare a parasite culture with 1.5% hematocrit and ~0.5% parasitemia in complete medium.
-
Drug Plate Preparation: Serially dilute test compounds in medium and dispense 25 µL into triplicate wells of a 96-well plate. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Assay Initiation: Add 200 µL of the parasite culture to each well.
-
Incubation: Incubate plates for 24 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Radiolabeling: Add 25 µL of medium containing [³H]-hypoxanthine (0.5 µCi per well) to each well.
-
Final Incubation: Incubate for an additional 18-24 hours under the same conditions.[7]
-
Harvesting & Lysis: Harvest the plates by freezing at -80°C. Thaw and collect the cell lysates onto a glass-fiber filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression model.
Protocol 2: In Vivo Efficacy in a Murine Malaria Model (4-Day Suppressive Test)
This standard test, often called the "Peters' Test," evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[10]
Materials:
-
CD1 or similar mouse strain.[10]
-
P. berghei (ANKA strain is common) infected donor mouse.[10]
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween-80, 3% ethanol in water).
-
Giemsa stain.
Step-by-Step Methodology:
-
Infection: On Day 0, inoculate experimental mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound to the treatment groups via the desired route (e.g., oral gavage, subcutaneous injection). A control group receives only the vehicle.
-
Dosing Schedule: Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a light microscope.
-
Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group) x 100]. The ED50 (effective dose to suppress parasitemia by 50%) can then be determined.
Conclusion and Future Directions
The 4-oxo-3-carboxyl quinolones represent a promising class of antimalarial agents with a distinct mechanism of action from many current frontline drugs. The SAR is well-defined, with several key takeaways for researchers:
-
The C-3 carboxyl ester is inviolable for activity and is the defining feature of the pharmacophore.
-
A substituted aryl group at C-2 is crucial , with its electronic and hydrophobic properties fine-tuning potency.
-
Substitutions at C-6 and C-7 offer significant opportunities to enhance activity against multi-drug resistant strains and modulate physicochemical properties.
While potent in vitro activity is achievable, the critical challenge for this series remains optimizing the therapeutic window. The target, the cytochrome bc1 complex, is conserved between the parasite and its human host. Therefore, future drug development efforts must focus on identifying substitutions that confer high selectivity for the parasite enzyme, thereby minimizing potential off-target toxicity.[4] Continued exploration of the C-2 and C-7 positions, coupled with early-stage ADMET profiling, will be essential to advance this promising scaffold toward preclinical development.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro assay system for the identification of potential antimalarial drugs. | Semantic Scholar [semanticscholar.org]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Halogen Effect: A Comparative Guide to the Biological Activities of 6-Iodo, 6-Bromo, and 6-Chloro Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Strategic modification of the quinoline ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among the most effective modifications is halogenation. The introduction of halogen atoms—iodine, bromine, or chlorine—at specific positions can dramatically alter a molecule's physicochemical characteristics and, consequently, its biological profile.[3] This guide provides an in-depth comparison of the biological activities of 6-iodo, 6-bromo, and 6-chloro quinoline analogs, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The Rationale for Halogenation at the 6-Position
The decision to introduce a halogen at the 6-position of the quinoline ring is a calculated one, rooted in the principles of structure-activity relationships (SAR).[4] This position is often solvent-exposed and can influence interactions with biological targets without sterically hindering the core pharmacophore. The choice of halogen—iodine, bromine, or chlorine—is critical, as each imparts distinct properties:
-
Electronegativity and Inductive Effects: Electronegativity decreases down the halogen group (Cl > Br > I). This influences the electron density of the quinoline ring system, which can affect binding to target proteins.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The degree of lipophilicity increases with the size of the halogen (I > Br > Cl).
-
Steric Bulk: The size of the halogen atom (I > Br > Cl) can influence how the molecule fits into the binding pocket of a target enzyme or receptor.
-
Halogen Bonding: Iodine and bromine, in particular, can form halogen bonds, which are non-covalent interactions with electron-rich atoms that can contribute to binding affinity.
These factors collectively determine the pharmacological profile of the halogenated quinoline analog.
Comparative Biological Activities
While direct head-to-head studies comparing 6-iodo, 6-bromo, and 6-chloro quinoline analogs across multiple biological assays are limited, a synthesis of available data on structurally related compounds provides valuable insights into their relative potencies.
Anticancer Activity
Halogenated quinolines have demonstrated significant potential as anticancer agents, often through mechanisms such as the inhibition of topoisomerase and disruption of cell proliferation.[5][6]
A study on quinoline-based hydrazone analogues prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines revealed that several of these compounds exhibited significant anti-proliferative activity against a full panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[6] Notably, some of the tested compounds showed GI50 values (concentration causing 50% growth inhibition) in the sub-micromolar range.[6] While this study did not include 6-iodo analogs, it underscores the potential of 6-chloro and 6-bromo quinolines as anticancer scaffolds.
The nature of the halogen at the 6-position can influence the anticancer potency. For instance, in related heterocyclic systems, the greater lipophilicity and potential for halogen bonding of bromine and iodine can sometimes lead to enhanced activity compared to chlorine. However, the optimal halogen often depends on the specific biological target and the overall structure of the molecule.
Table 1: Comparative Anticancer Activity Insights for 6-Haloquinoline Analogs
| Halogen at 6-Position | General Observations on Anticancer Activity | Key Considerations |
| Iodo | Data is less prevalent in direct comparisons. The large size and high lipophilicity may offer unique binding interactions. | Potential for strong halogen bonding. May exhibit different target selectivity. |
| Bromo | 6-Bromoquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] They are frequently used as precursors for more complex anticancer agents. | Good balance of lipophilicity and electronic effects. |
| Chloro | 6-Chloroquinoline analogs are common intermediates in the synthesis of anticancer compounds and have demonstrated notable activity against breast and lung cancer cell lines.[3] | The smaller size and higher electronegativity can be advantageous for specific enzyme active sites. |
Note: This table is a synthesis of information from various studies on related compounds and represents general trends.
Antimicrobial Activity
The quinoline core is central to many antibacterial and antifungal agents. The addition of halogens can enhance their antimicrobial efficacy.
A library of 6-iodo-substituted carboxy-quinolines was synthesized and tested for antimicrobial activity.[8] These compounds exhibited antibacterial effects against Staphylococcus epidermidis and varying degrees of antifungal activity against Candida parapsilosis.[8] However, they were not effective against the Gram-negative bacterium Klebsiella pneumoniae, suggesting a spectrum of activity that may be influenced by the bacterial cell wall structure.[8]
In a series of quinoline-based hydrazones, both 6-bromo and 6-chloro analogs displayed good to excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested pathogenic strains.[6]
The general trend observed in many classes of antimicrobials is that increased lipophilicity, as conferred by larger halogens like bromine and iodine, can enhance activity against Gram-positive bacteria by facilitating passage through the cell wall. However, the effect on Gram-negative bacteria is more complex due to the presence of an outer membrane.
Table 2: Comparative Antimicrobial Activity Insights for 6-Haloquinoline Analogs
| Halogen at 6-Position | General Observations on Antimicrobial Activity | Key Considerations |
| Iodo | 6-Iodo-carboxy-quinolines show activity against Gram-positive bacteria and some fungi.[8] | The specific core structure plays a significant role in the spectrum of activity. |
| Bromo | 6-Bromoquinoline hydrazones exhibit broad-spectrum antimicrobial activity.[6] | Often demonstrates potent activity against Gram-positive bacteria. |
| Chloro | 6-Chloroquinoline hydrazones also show good to excellent antimicrobial efficacy.[6] | May offer a different spectrum of activity compared to bromo-analogs depending on the bacterial strain. |
Note: This table is a synthesis of information from various studies on related compounds and represents general trends.
Anti-inflammatory Activity
Quinoline derivatives have been explored as anti-inflammatory agents, often targeting pathways involving cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines. While specific comparative data for 6-iodo, 6-bromo, and 6-chloro analogs is not abundant, the principles of SAR suggest that the nature of the halogen at the 6-position would influence their anti-inflammatory potential.
The electronic effects of the halogen can modulate the acidity of nearby functional groups, which can be crucial for interactions with enzymes like COX. Furthermore, the lipophilicity conferred by the halogen can affect the distribution of the compound into inflamed tissues.
Experimental Protocols
To provide a framework for the comparative evaluation of these analogs, detailed methodologies for key assays are outlined below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 6-iodo, 6-bromo, and 6-chloro quinoline analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform a two-fold serial dilution of the 6-iodo, 6-bromo, and 6-chloro quinoline analogs in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Concepts
Caption: Influence of physicochemical properties of 6-haloquinoline analogs on their biological activities.
Caption: Workflow for the comparative evaluation of 6-haloquinoline analogs.
Conclusion and Future Directions
The substitution of iodine, bromine, or chlorine at the 6-position of the quinoline ring provides a powerful tool for modulating biological activity. While direct comparative data is still emerging, the available evidence suggests that all three halogenated series hold significant promise in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
-
6-Bromo and 6-Chloro analogs are well-represented in the literature as potent bioactive compounds, particularly in the realms of cancer and infectious diseases.[6]
-
6-Iodo analogs , while less studied, offer unique properties such as increased lipophilicity and a greater propensity for halogen bonding, which may be exploited for specific therapeutic targets.[8]
Future research should focus on the systematic, direct comparison of these three classes of analogs against a wide panel of biological targets. Such studies will be invaluable for elucidating more precise structure-activity relationships and for guiding the rational design of next-generation quinoline-based therapeutics.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Chloroquinolin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents. The synthesis of derivatives such as 3-Chloroquinolin-4-ol is a critical first step, but it is the rigorous, unambiguous validation of its structure and purity that underpins the integrity of all subsequent research. A failure at this stage—misidentification of a regioisomer or overlooking a critical impurity—can invalidate downstream biological data and waste significant resources.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for validating synthesized this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will move beyond mere procedural descriptions to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of confidence in your synthesized material.
The Core Validation Strategy: A Symphony of Techniques
The validation of a novel chemical entity is never reliant on a single analytical method. Instead, we employ a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. For this compound, NMR and MS are the primary duo. NMR spectroscopy provides a detailed map of the atomic framework and connectivity, while mass spectrometry offers a precise measurement of the molecule's mass and confirms its elemental composition.[1] This synergistic relationship is the bedrock of modern small molecule characterization.
Caption: Overall workflow for the synthesis and validation of this compound.
Part 1: Unraveling the Molecular Architecture with NMR Spectroscopy
NMR spectroscopy is the gold standard for determining the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise in Action: Why We Choose ¹H and ¹³C NMR
Our first line of analytical attack is always Proton (¹H) NMR . It is fast, highly sensitive, and delivers a wealth of information. We can determine the number of distinct proton environments, their electronic surroundings (via chemical shift), the number of neighboring protons (via splitting patterns), and the relative ratio of protons in each environment (via integration).
Following this, Carbon-13 (¹³C) NMR is employed. While less sensitive, it is crucial for confirming the carbon skeleton of the molecule. It tells us the number of unique carbon atoms and provides information about their hybridization and functional group. For a molecule like this compound, with several quaternary carbons, ¹³C NMR is indispensable for confirming that the core structure has been successfully assembled.
It is important to recognize that this compound exists in tautomeric equilibrium with 3-Chloro-1H-quinolin-4-one. In most solvents, the quinolone form is heavily favored, which dictates the observed spectra. The data presented below assumes this dominant tautomer.
Expected Spectral Data for this compound
The following tables summarize the anticipated NMR data for the target compound, typically dissolved in a solvent like DMSO-d₆, which is excellent for observing exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.2 - 8.4 | Singlet (s) | 1H | Singlet due to no adjacent protons; downfield due to proximity to nitrogen and carbonyl. |
| H-5 | ~8.0 - 8.2 | Doublet (d) | 1H | Aromatic proton ortho to the ring fusion and carbonyl group. |
| H-8 | ~7.8 - 8.0 | Doublet (d) | 1H | Aromatic proton ortho to the nitrogen. |
| H-6, H-7 | ~7.4 - 7.7 | Multiplet (m) | 2H | Overlapping signals for the remaining two aromatic protons. |
| N-H | ~11.5 - 12.5 | Broad Singlet (br s) | 1H | Exchangeable proton on the nitrogen, highly deshielded. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C=O) | ~175 - 180 | Carbonyl carbon of the quinolone tautomer. |
| C-8a, C-4a | ~138 - 142 | Quaternary carbons at the ring junction. |
| C-2 | ~135 - 140 | Aromatic CH adjacent to nitrogen. |
| C-5, C-6, C-7, C-8 | ~115 - 135 | Aromatic CH carbons of the benzene ring. |
| C-3 | ~110 - 115 | Quaternary carbon bearing the chlorine atom. |
Trustworthiness: A Self-Validating Protocol
The power of NMR lies in its ability to reveal not just the target compound but also its imperfections. A robust validation protocol anticipates potential impurities.
-
Starting Materials: Unreacted anilines or malonate derivatives would show characteristic signals (e.g., aliphatic protons from the malonate) that are absent in the final product.
-
Regioisomers: If a substituted aniline is used in a Gould-Jacobs type synthesis, formation of the undesired isomer is possible.[2] This would result in a completely different set of aromatic splitting patterns, which would be immediately obvious when compared to the expected spectrum.
-
Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, hexane) are common. Their characteristic peaks must be identified and accounted for. Standard reference tables are essential for this purpose.[3]
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized, dried compound into a clean NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample dissolves completely, using gentle vortexing if necessary.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 1-2 seconds is recommended for accurate integration.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a significantly longer acquisition time.
-
-
Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).
Part 2: Confirming Mass and Formula with Mass Spectrometry
While NMR provides the structural blueprint, Mass Spectrometry (MS) gives us the fundamental properties of mass and elemental formula with exceptional precision.[4] It is the definitive tool for confirming that the synthesized molecule has the correct molecular weight.
Expertise in Action: Why We Choose HRMS (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. It typically protonates the molecule, yielding a prominent pseudomolecular ion ([M+H]⁺) with minimal fragmentation. This makes the resulting spectrum clean and easy to interpret.
Crucially, we employ High-Resolution Mass Spectrometry (HRMS) . This technique measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows us to calculate the exact elemental formula (C₉H₆ClNO) and distinguish it from other potential formulas with the same nominal mass.
The Telltale Signature: Chlorine's Isotopic Pattern
The most powerful self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means that any molecule containing a single chlorine atom will exhibit two distinct peaks in its mass spectrum:
-
A peak for the molecule containing ³⁵Cl (the M peak).
-
A peak two mass units higher for the molecule containing ³⁷Cl (the M+2 peak).
The intensity ratio of these peaks will be approximately 3:1 , providing unequivocal evidence for the presence of one chlorine atom.
Caption: Complementary nature of NMR and Mass Spectrometry data.
Expected Spectral Data for this compound
Table 3: Predicted High-Resolution Mass Spectrometry Data (Positive ESI Mode)
| Ion | Calculated Exact Mass (m/z) | Expected Relative Intensity |
| [C₉H₇³⁵ClNO]⁺ | 180.0211 | 100% |
| [C₉H₇³⁷ClNO]⁺ | 182.0181 | ~32% |
Note: These are the [M+H]⁺ ions.
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Mass Analysis: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 Da) using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the exact mass of the observed [M+H]⁺ peak and compare it to the theoretical value. Confirm the presence and correct ~3:1 ratio of the [M+H+2]⁺ isotopic peak.
Part 3: Alternative and Orthogonal Techniques
While NMR and MS form the core of structural validation, other techniques can provide valuable supporting data, especially for quality control and batch-to-batch consistency.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for quickly verifying the presence of key functional groups. For this compound, one would expect to see characteristic absorptions for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the quinolone (~1650 cm⁻¹), and aromatic C=C and C-H stretching. FTIR is a fast, non-destructive method ideal for routine identity checks.[5][6]
-
Elemental Analysis (CHN): This combustion analysis method provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should align with the theoretical percentages calculated from the molecular formula (C₉H₆ClNO) within an acceptable margin of error (typically ±0.4%).
-
High-Performance Liquid Chromatography (HPLC): While not a structural elucidation tool, HPLC is the workhorse for assessing the purity of the synthesized compound. Using a suitable column and mobile phase, one can separate the target compound from unreacted starting materials and byproducts, allowing for accurate quantification of purity (e.g., >95%).
Conclusion
The validation of a synthesized compound like this compound is a systematic process of evidence gathering. It is not sufficient to simply obtain data; one must understand why specific techniques are chosen and how they provide a network of self-validating checks. The definitive structural assignment of this compound is achieved by integrating the detailed atomic connectivity map from ¹H and ¹³C NMR with the unambiguous confirmation of its molecular formula and chlorine content from HRMS. This rigorous, multi-faceted approach ensures the scientific integrity of the material, providing a solid and trustworthy foundation for its application in research and drug development.
References
The Cutting Edge: Evaluating the Efficacy of 3-Chloroquinoline Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, the 3-chloroquinoline moiety has emerged as a particularly promising pharmacophore in the realm of oncology. This guide provides an in-depth, comparative analysis of the efficacy of various 3-chloroquinoline derivatives against a panel of cancer cell lines, supported by experimental data and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate the discovery of novel anticancer therapeutics.
The Rationale: Why 3-Chloroquinolines?
The strategic placement of a chlorine atom at the 3-position of the quinoline ring profoundly influences the molecule's electronic properties and steric profile. This modification can enhance binding affinity to molecular targets, improve metabolic stability, and ultimately potentiate cytotoxic activity against cancer cells. The versatility of the 3-chloroquinoline core allows for further chemical modifications, enabling the synthesis of a vast library of derivatives with diverse pharmacological profiles. This chemical tractability, coupled with potent anticancer activity, makes 3-chloroquinoline derivatives a compelling area of investigation.
Comparative Efficacy: A Quantitative Overview
The cytotoxic potential of 3-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 3-chloroquinoline derivatives against various human cancer cell lines, offering a comparative perspective on their potency and selectivity.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CQPN | MCF-7 | Breast | 14.01 | [1] |
| Hep-G2 | Liver | 31.42 | [1] | |
| QTCA-1 | MDA-MB-231 | Breast (Triple Negative) | 19.91 (72h) | [2] |
| LM08 | A2780 | Ovarian | 7.7 | [3][4][5] |
| OV2008 | Ovarian | 48.8 | [3][5] | |
| HCT-116 | Colon | 77.8 | [3][5] | |
| LM09 | A2780 | Ovarian | 22.7 | [3][5] |
| OV2008 | Ovarian | 49.1 | [3][5] | |
| HCT-116 | Colon | 75.2 | [3][5] | |
| LM10 | HCT-115 | Colon | 41.3 | [3] |
| Compound 2 | LoVo | Colorectal | 28.82 (µg/mL) | [6] |
| Compound 17 | HeLa | Cervical | 30.92 (µg/mL) | [6] |
| MDA-MB231 | Breast | - | [6] | |
| 7-chloroquinoline derivative 3 | HCT-116 | Colon | 23.39 | [7] |
| HeLa | Cervical | 50.03 | [7] | |
| Chloroquine | A549 | Lung | 71.3 | [8] |
| H460 | Lung | 55.6 | [8] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as incubation time and cell seeding density can vary between studies.
Unraveling the Mechanisms of Action: A Multi-pronged Attack
3-Chloroquinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance. Key mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis
A primary strategy of many effective anticancer agents is the induction of programmed cell death, or apoptosis. Several 3-chloroquinoline derivatives have been shown to trigger this intrinsic suicide program in cancer cells.[1][4]
References
- 1. C-(2-chloroquinoline-3-yl)-N-phenyl nitrone: new synthetic antioxidant inhibits proliferation and induces apoptosis of breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Novel Chloroquine Analogues
Introduction: Repurposing a Classic Scaffold
For decades, the 4-aminoquinoline compound chloroquine (CQ) was a cornerstone of antimalarial therapy.[1][2] Its affordability, efficacy, and straightforward synthesis made it indispensable in malaria-endemic regions.[1][2] However, the rise of widespread drug resistance in Plasmodium species has curtailed its use.[1][2] This challenge has catalyzed a renewed interest in the quinoline scaffold, not just for malaria, but for a broader spectrum of infectious diseases.[3][4][5] Researchers are now exploring novel chloroquine analogues, modifying its core structure to unlock new antimicrobial activities against bacteria, fungi, and viruses.[3][4][6]
This guide provides a comparative analysis of these novel chloroquine analogues. It is designed for researchers, scientists, and drug development professionals, offering an objective look at their performance against various microbes, supported by experimental data and detailed protocols. We will explore how structural modifications influence efficacy, delve into the proposed mechanisms of action, and provide standardized methodologies to ensure the reproducibility and validity of future investigations.
Comparative Antimicrobial Performance
The antimicrobial potential of chloroquine itself against various microbes is limited, but strategic chemical modifications have yielded analogues with significantly enhanced activity.[3] Unlike the parent molecule, which often shows no activity, newly synthesized analogues have demonstrated excellent efficacy against a range of microbial strains.[3][7]
Antibacterial Activity
Novel CQ analogues have shown promising activity against both Gram-positive and Gram-negative bacteria. Modifications, such as nucleophilic substitution at the 4-amino position to create sulfonamide derivatives, have proven particularly effective.[3]
Table 1: Comparative Antibacterial Activity of Chloroquine (CS0) and a Novel Analogue (CS1)
| Compound | S. aureus (Gram-positive) | P. aeruginosa (Gram-negative) | E. coli (Gram-negative) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| Chloroquine (CS0) | No Zone | No Zone | No Zone |
| Analogue CS1 | 21.5 | 30.3 ± 0.15 | 24.1 |
| (Data synthesized from a study by Rehman et al., which highlights the significant antibacterial potential unlocked in analogues like CS1 where the parent molecule was inactive.[3]) |
Antifungal Activity
The antifungal properties of CQ analogues are also a subject of intense research. While chloroquine's direct antifungal effect can be weak, it has been shown to potentiate the activity of established antifungal drugs like fluconazole and voriconazole, particularly against drug-resistant biofilms of Candida albicans.[8] Furthermore, novel synthesized analogues have demonstrated direct and potent antifungal activity.[3][9][10]
Table 2: Comparative Antifungal Activity of Chloroquine (CS0) and Novel Analogues
| Compound | C. albicans | C. parapsilosis |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| Chloroquine (CS0) | No Zone | Not Reported |
| Analogue CS1 | 19.2 | Not Reported |
| Analogue CS2 | Not Reported | 13.5 |
| (Data from Rehman et al. demonstrating significant zones of inhibition against pathogenic fungi by novel analogues.[3]) |
Some studies suggest that CQ's antifungal mechanism involves disrupting the fungal cell wall, making the organism more susceptible to other antifungal agents.[11]
Mechanisms of Antimicrobial Action
The mechanisms through which chloroquine and its analogues exert their antimicrobial effects are multifaceted and differ between organism types.
-
Lysosomotropic Action and pH Alteration : As weak bases, chloroquine and its hydroxyl analogue (HCQ) accumulate in acidic intracellular vesicles like lysosomes and endosomes.[5][6][12] This leads to an increase in the pH of these compartments, which can inhibit the growth and replication of intracellular bacteria and fungi that require an acidic environment to multiply.[6][12] This is the established mechanism for its efficacy against Coxiella burnetii (the agent of Q fever).[6][12]
-
Antiviral Mechanisms : The alkalinization of endosomes is also a key antiviral mechanism.[6][13] Many viruses require a low pH for the uncoating process or for the fusion of viral and endosomal membranes to release their genetic material into the cell.[6][13] By raising the endosomal pH, CQ analogues can effectively block viral entry and replication.[6][12] An additional antiviral effect is the impairment of post-translational modifications of viral proteins, such as glycosylation, which occurs in the Golgi apparatus.[6][12]
-
Disruption of Fungal Cell Wall Integrity : Research indicates that the fungal cell wall is crucial for resistance to chloroquine.[11] Perturbing the cell wall makes fungi hypersensitive to CQ, suggesting that analogues could be developed to work synergistically with cell wall-targeting antifungal drugs like caspofungin.[11]
Below is a diagram illustrating the proposed antimicrobial mechanisms.
Caption: Proposed antimicrobial mechanisms of chloroquine analogues.
Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and comparable data, standardized methodologies are crucial. Here, we detail the core protocols for evaluating the antimicrobial and cytotoxic potential of novel compounds.
General Experimental Workflow
The evaluation of a novel compound follows a logical progression from initial screening for activity to determining its potency and selectivity.
Caption: Standard workflow for evaluating novel antimicrobial compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of a compound, defined as the lowest concentration that inhibits visible microbial growth.[14][15][16]
Objective: To quantitatively measure the in vitro activity of chloroquine analogues against a panel of microbes.
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compounds (chloroquine analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (vehicle solvent)
-
Sterility control (broth only)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this final inoculum to each well (except the sterility control wells).
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only (no inoculum).
-
Positive Control: A row of wells with a known antimicrobial agent, serially diluted.
-
Vehicle Control: A row of wells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[15]
Protocol: Cytotoxicity Assay (MTT Assay)
It is essential to determine if a potent antimicrobial compound is also toxic to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To evaluate the in vitro cytotoxicity of the novel analogues against a mammalian cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds serially diluted in media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting viability versus compound concentration.
Conclusion and Future Perspectives
The development of novel chloroquine analogues represents a promising strategy in the fight against a wide range of microbial pathogens. By moving beyond its original antimalarial application, researchers have demonstrated that the 4-aminoquinoline scaffold is a versatile platform for generating compounds with potent antibacterial and antifungal activities.[3][7] The data clearly show that structural modifications can overcome the inactivity of the parent chloroquine molecule against many bacterial and fungal strains.[3]
Future research should focus on:
-
Broadening the Spectrum: Testing lead analogues against a wider panel of clinically relevant and drug-resistant microbes.
-
Mechanism Elucidation: Conducting detailed studies to pinpoint the exact molecular targets and mechanisms of action for the most potent analogues.
-
In Vivo Efficacy: Progressing the most promising candidates with favorable in vitro potency and low cytotoxicity into animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize antimicrobial activity while minimizing toxicity, leading to the design of the next generation of quinoline-based therapeutics.[1][17]
By leveraging the established foundation of chloroquine chemistry with modern drug discovery techniques, the scientific community is well-positioned to develop new and effective treatments for infectious diseases.
References
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recycling of chloroquine and its hydroxyl analogue to face bacterial, fungal and viral infections in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine sensitizes biofilms of Candida albicans to antifungal azoles | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Wall Perturbation Sensitizes Fungi to the Antimalarial Drug Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chloroquine - Wikipedia [en.wikipedia.org]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to In Vitro Screening of 3-Chloroquinoline Derivatives
Introduction: The Versatility of the 3-Chloroquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, and the introduction of a chlorine atom at the 3-position creates a privileged scaffold for developing novel therapeutic agents.[1][2] 3-Chloroquinoline derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, antifungal, and antiviral properties.[3][4] This guide provides a comparative analysis of the in vitro screening methodologies used to evaluate these derivatives, offering insights into experimental design, data interpretation, and the underlying mechanisms of action to aid researchers and drug development professionals.
Comparative Analysis of In Vitro Screening Methodologies
The selection of an appropriate in vitro screening assay is paramount for the successful identification and characterization of lead compounds. The choice of assay depends on the therapeutic target, the expected mechanism of action, and the desired throughput. This section compares common in vitro screening methods for evaluating the diverse biological activities of 3-chloroquinoline derivatives.
Anticancer Activity Screening
The evaluation of anticancer potential is a primary focus for many 3-chloroquinoline derivatives. A variety of in vitro models are employed to assess their cytotoxic and cytostatic effects.[5]
Common Screening Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[7]
-
MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to the MTT assay, the MTS assay also relies on the reduction of a tetrazolium salt. However, the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step and making it a more convenient high-throughput screening method.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. It is a highly sensitive and rapid method suitable for high-throughput screening.[8]
-
Clonogenic Assay: This is a functional, non-clonogenic assay that assesses the ability of a single cell to grow into a colony. It is considered a gold standard for determining the cytotoxic effects of a compound, as it measures the loss of reproductive integrity of the cells.[5]
Comparison of Anticancer Screening Assays:
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt to formazan crystals by viable cells.[7] | Inexpensive, well-established, and widely used.[6] | Requires a solubilization step for the formazan crystals, which can introduce variability.[7] |
| MTS Assay | Enzymatic reduction of tetrazolium salt to a soluble formazan product.[7] | More convenient than MTT as it does not require a solubilization step, suitable for HTS.[7] | Can be more expensive than the MTT assay. |
| CellTiter-Glo® | Quantification of ATP as a measure of cell viability.[8] | Highly sensitive, rapid (one-step), and suitable for HTS.[8] | Reagents can be more expensive than those for colorimetric assays. |
| Clonogenic Assay | Measures the ability of single cells to form colonies after treatment.[5] | Considered the "gold standard" for assessing cytotoxicity and long-term effects.[5] | Labor-intensive, time-consuming, and not suitable for high-throughput screening. |
Performance of 3-Chloroquinoline Derivatives in Anticancer Screens:
Several studies have demonstrated the potent anticancer activity of 3-chloroquinoline derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CQD-1 | A549 | Lung | 8.2 | [1] |
| CQD-1 | HeLa | Cervical | 5.6 | [1] |
| CQD-1 | Lovo | Colon | 7.1 | [1] |
| CQD-1 | MDA-MB-231 | Breast | 9.5 | [1] |
| LM08 | A2780 | Ovarian | 11.2 | [1] |
| Comp-A | MCF-7 | Breast | 4.60 | [1] |
| Comp-B | HCT-116 | Colon | 5.8 | [1] |
| Compound 17 | HeLa | Cervical | 30.92 µg/ml | [9] |
| Compound 17 | MDA-MB231 | Breast | 26.54 µg/ml | [9] |
| Compound 2 | Lovo | Colorectal | 28.82 µg/ml | [9] |
Antimalarial Activity Screening
The quinoline scaffold is the backbone of several important antimalarial drugs, and 3-chloroquinoline derivatives are actively being investigated as potential new treatments, particularly against drug-resistant strains of Plasmodium falciparum.[4]
Common Screening Assays:
-
SYBR Green I-based Fluorescence Assay: This is a widely used and cost-effective method for assessing parasite growth.[10] SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus reflecting parasite proliferation.[11]
-
[³H]-Hypoxanthine Incorporation Assay: This radioisotopic method was once considered the gold standard for in vitro antimalarial drug sensitivity testing.[4] It measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the DNA of the malaria parasite during its growth.[4]
-
pLDH (parasite-specific lactate dehydrogenase) Assay: This is an enzyme-linked immunosorbent assay (ELISA) that detects the pLDH enzyme, which is produced by viable parasites. The amount of pLDH is proportional to the number of viable parasites.[12]
-
Histidine-Rich Protein II (HRP-II) ELISA: This assay quantifies the HRP-II protein, which is secreted by P. falciparum. The level of HRP-II is directly associated with parasite density and growth.[4]
Comparison of Antimalarial Screening Assays:
| Assay | Principle | Advantages | Limitations |
| SYBR Green I Assay | Fluorescence-based detection of parasitic DNA.[11] | Cost-effective, high-throughput, and does not require radioisotopes.[10][11] | Non-specific binding to all double-stranded DNA can be a drawback.[13] |
| [³H]-Hypoxanthine Assay | Measures the incorporation of a radiolabeled DNA precursor.[4] | Highly sensitive and well-established.[4] | Requires the use of radioisotopes, which poses safety and disposal concerns. |
| pLDH Assay | ELISA-based detection of a parasite-specific enzyme.[12] | Non-radioactive and can be used for high-throughput screening. | Can be more expensive and less sensitive than the SYBR Green I assay. |
| HRP-II ELISA | ELISA-based quantification of a parasite-secreted protein.[4] | Can be advantageous for testing slow-acting drugs due to a longer incubation time.[4] | HRP-II gene deletions in some parasite strains can lead to false-negative results. |
Antibacterial and Antifungal Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. 3-Chloroquinoline derivatives have shown promise in this area.[14]
Common Screening Assays:
-
Broth Microdilution Assay: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The compound is serially diluted in a 96-well plate containing a liquid growth medium, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth.[16]
-
Agar Diffusion (Disk Diffusion/Well Diffusion): In this qualitative or semi-quantitative method, a filter paper disk or a well containing the test compound is placed on an agar plate inoculated with the microorganism.[16] The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition.[17]
-
Agar Dilution: This method is similar to broth dilution but is performed on a solid agar medium. The antimicrobial agent is incorporated into the agar at different concentrations, and then the microorganisms are spotted onto the plates. The MIC is the lowest concentration that prevents growth.[17]
Comparison of Antimicrobial Screening Assays:
| Assay | Principle | Advantages | Limitations |
| Broth Microdilution | Determines the lowest concentration that inhibits microbial growth in a liquid medium.[15] | Quantitative (provides MIC values), suitable for high-throughput screening.[16] | Can be more labor-intensive than diffusion methods for a small number of samples. |
| Agar Diffusion | Measures the zone of growth inhibition around a compound-impregnated disk or well.[16] | Simple, inexpensive, and suitable for initial screening of a large number of compounds. | Provides qualitative or semi-quantitative results, not precise MIC values. |
| Agar Dilution | Determines the lowest concentration that inhibits microbial growth on a solid medium.[17] | Considered a reference method for MIC determination. | More labor-intensive than broth microdilution. |
Antiviral Activity Screening
Several 3-chloroquinoline derivatives have been investigated for their antiviral activity against a range of viruses.[18]
Common Screening Assays:
-
Cytopathic Effect (CPE) Reduction Assay: This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells. The ability of a compound to inhibit the CPE is a measure of its antiviral activity.[19]
-
Plaque Reduction Assay: This assay is used for plaque-forming viruses. A viral plaque is a localized area of cell death and lysis caused by viral replication. The number and size of plaques are quantified in the presence and absence of the test compound to determine its antiviral efficacy.[20]
-
Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced by infected cells in the presence of the test compound. The viral titer is determined by methods such as the TCID50 (50% tissue culture infectious dose) assay.[17]
-
Reporter Gene Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection and replication. The antiviral activity is measured by the reduction in the reporter signal.
Comparison of Antiviral Screening Assays:
| Assay | Principle | Advantages | Limitations |
| CPE Reduction | Measures the inhibition of virus-induced cell damage.[19] | Simple, inexpensive, and widely used for initial screening. | Only applicable to viruses that cause a clear CPE. |
| Plaque Reduction | Quantifies the reduction in viral plaques.[20] | Provides quantitative data on the inhibition of viral replication and spread. | Labor-intensive and not suitable for all viruses. |
| Viral Yield Reduction | Measures the reduction in the production of infectious virus particles.[17] | Provides a direct measure of the inhibition of viral replication. | Can be time-consuming and requires a method to quantify infectious virus. |
| Reporter Gene Assays | Measures the inhibition of reporter gene expression from a recombinant virus. | Highly sensitive, quantitative, and suitable for high-throughput screening. | Requires the generation of a recombinant virus, which is not always feasible. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro screening assays.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol is adapted from established methods for assessing cell viability.[1][7][21]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
3-Chloroquinoline derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5x10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[1]
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 2: In Vitro Antimalarial Activity Assessment using SYBR Green I Assay
This protocol is based on established methods for high-throughput screening of antimalarial compounds.[10][11]
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
3-Chloroquinoline derivatives (test compounds)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Synchronization: Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage.
-
Plate Preparation: Prepare serial dilutions of the 3-chloroquinoline derivatives in complete parasite culture medium in the 96-well plates.
-
Inoculation: Add the synchronized ring-stage parasite culture (at a final parasitemia of ~0.5% and 2% hematocrit) to each well. Include parasite-free RBCs as a negative control and parasites with no drug as a positive control.
-
Incubation: Incubate the plates for 72 hours in a humidified, airtight container with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Prepare the lysis buffer containing SYBR Green I at a final concentration of 1x. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value.
Protocol 3: In Vitro Antibacterial Activity Assessment using Broth Microdilution Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[15][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
3-Chloroquinoline derivatives (test compounds)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the 3-chloroquinoline derivative in a suitable solvent. Prepare serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]
-
Optional: Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualization of Key Pathways and Workflows
General Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of 3-chloroquinoline derivatives, from initial synthesis to the identification of lead compounds.
Caption: A typical workflow for the discovery of drugs based on the 3-chloroquinoline scaffold.
PI3K/Akt Signaling Pathway
Several 3-chloroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
Caption: PI3K/Akt signaling pathway and the inhibitory action of a 3-chloroquinoline derivative.
p53-Mediated Cell Cycle Arrest
Some anticancer agents, including certain quinoline derivatives, can induce cell cycle arrest through the activation of the p53 tumor suppressor protein.[3]
Caption: Anticancer action via induction of p53-mediated cell cycle arrest.
Conclusion
The 3-chloroquinoline scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. A systematic and well-informed in vitro screening strategy is crucial for identifying and advancing promising derivatives. This guide has provided a comparative overview of the key in vitro assays for assessing the anticancer, antimalarial, antimicrobial, and antiviral activities of these compounds, along with detailed experimental protocols and visualizations of relevant biological pathways. By understanding the principles, advantages, and limitations of each screening method, researchers can make more informed decisions, leading to a more efficient and effective drug discovery process.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. atcc.org [atcc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 20. criver.com [criver.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloroquinolin-4-ol Based Compounds
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The 3-chloroquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of compounds with diverse biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] Many of these derivatives exert their therapeutic effects by inhibiting protein kinases, a large family of enzymes that regulate virtually all aspects of cell life.[3][4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for inhibitors to bind to unintended targets.[5] This cross-reactivity, or off-target effect, can lead to unforeseen toxicity or, conversely, present opportunities for beneficial polypharmacology.[6]
For researchers and drug development professionals, a rigorous and early assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential and safety. This guide provides an in-depth comparison of modern methodologies for evaluating the cross-reactivity of this compound based compounds, explaining the rationale behind experimental choices and providing actionable protocols to ensure data integrity and trustworthiness.
Pillar 1: Foundational Methodologies for Cross-Reactivity Profiling
Assessing the interaction of a compound with a wide array of potential targets requires a multi-faceted approach. Methodologies can be broadly categorized into biochemical assays, which measure direct molecular interactions, and cell-based assays, which provide insights within a physiological context.
Biochemical Assays: Quantifying Direct Interactions
Biochemical assays are the frontline tools for initial cross-reactivity screening. They are performed in a controlled, cell-free environment and directly measure either the inhibition of enzymatic activity or the binding affinity of the compound to the target protein.
A. Enzymatic (Activity-Based) Assays These assays directly measure the catalytic output of a kinase—the phosphorylation of a substrate. The "gold standard" has traditionally been the radiometric assay, which uses radioisotope-labeled ATP (e.g., [γ-³³P]ATP) to quantify substrate phosphorylation.[7][8] While highly sensitive and direct, the logistical challenges of handling radioactivity have spurred the development of robust non-radiometric alternatives.
Among the most common are luminescence-based assays, such as the ADP-Glo™ system.[9][10] These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor indicates potency.
Causality Behind the Choice: Activity-based assays are crucial because they confirm that the compound not only binds to the kinase but also functionally inhibits its catalytic activity. This is a direct measure of the compound's intended pharmacological effect.
B. Binding Assays These assays measure the direct physical interaction between a compound and a kinase, typically at the ATP-binding site, independent of enzymatic turnover.[11] This approach is particularly useful for screening against kinases that are difficult to assay functionally or for characterizing inhibitors that do not compete with ATP.
A prevalent method is the active site-directed competition binding assay .[12][13] In this format, a broad-spectrum, tagged kinase inhibitor (a "probe") is bound to a panel of kinases. The test compound is then introduced, and its ability to displace the probe is quantified. A reduction in the probe's signal indicates that the test compound has bound to the kinase's active site.[11][12] The KINOMEscan® platform is a widely used commercial service based on this principle.[13]
Causality Behind the Choice: Binding assays provide a true measure of the thermodynamic affinity between the compound and the kinase.[12] Because they are not dependent on ATP concentration, they can offer a more consistent comparison of potency across different kinases than IC₅₀ values from enzymatic assays, which are ATP-dependent.[7]
Caption: Figure 1: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.
Cell-Based Assays: Assessing Effects in a Living System
While biochemical assays are powerful, they do not account for factors like cell permeability, intracellular metabolism, or the presence of endogenous ATP concentrations. Cell-based assays are therefore essential for validating in vitro findings.[5][7]
-
Target Engagement Assays: These methods confirm that the compound reaches and binds to its intended (and unintended) targets inside a living cell.
-
Downstream Signaling Analysis: This involves measuring the phosphorylation status of a kinase's known substrates (e.g., via Western Blot). Inhibition of substrate phosphorylation in a dose-dependent manner provides strong evidence of on-target and off-target activity within the cell.
-
Off-Target Screening Cell Microarrays: This high-throughput method uses cell microarrays that express a large number of human proteins to evaluate nonspecific binding or cross-reactivity of a therapeutic compound in a cellular environment.[14]
Pillar 2: Experimental Design, Data Interpretation, and Protocols
A robust assessment is built on thoughtful experimental design and objective data interpretation.
Designing the Screening Panel
The choice of kinases for a screening panel is critical. A well-designed panel should be representative of the human kinome, covering major branches and families to provide a broad view of a compound's selectivity.[15][16] Commercial services offer panels ranging from dozens to over 450 kinases.[13]
Data Presentation and Interpretation
For an initial screen, data is often presented as Percent Inhibition (%I) at a single, high concentration of the test compound (e.g., 1 or 10 µM). This allows for a rapid identification of potential off-target interactions.
Table 1: Example Cross-Reactivity Data for this compound Derivatives
| Kinase Target | Cmpd-A (%I @ 1µM) | Cmpd-B (%I @ 1µM) | Cmpd-C (%I @ 1µM) |
| EGFR | 98 | 95 | 8 |
| VEGFR2 | 92 | 15 | 11 |
| SRC | 45 | 88 | 9 |
| ABL1 | 12 | 75 | 4 |
| PKCα | 5 | 6 | 89 |
| CDK2 | 8 | 11 | 15 |
| p38α | 61 | 9 | 7 |
This is example data for illustrative purposes.
From this table, one can quickly surmise:
-
Cmpd-A is a potent inhibitor of EGFR and VEGFR2, with a moderate off-target effect on p38α.
-
Cmpd-B is a multi-targeted inhibitor, hitting EGFR, SRC, and ABL1.
-
Cmpd-C appears highly selective for PKCα among the kinases tested.
Hits from the primary screen (e.g., >50% inhibition) should be followed up with dose-response experiments to determine potency values like IC₅₀ (from enzymatic assays) or Kd (from binding assays). This quantitative data is essential for making informed decisions in a drug discovery pipeline.
Caption: Figure 2: Mechanism of a competitive binding assay for assessing inhibitor potency.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol describes a general procedure for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Test Compounds (e.g., this compound derivatives) dissolved in 100% DMSO.
-
Kinase of interest.
-
Kinase-specific substrate.
-
Kinase reaction buffer.[10]
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate-reading luminometer.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. For a typical 10-point dose-response curve, start with a 10 mM stock and perform 1:3 serial dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[10]
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP master mix in kinase reaction buffer.
-
Add 2 µL of the 2X Kinase/Substrate mix to each well.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.[10]
-
-
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.[10]
-
ADP Detection (Termination):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (vehicle) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation and Trustworthiness: This protocol includes essential controls for data validation. The "vehicle" control (DMSO, no inhibitor) represents 0% inhibition (maximum kinase activity), while a "no enzyme" or "100% inhibition" control (a known potent inhibitor) represents 100% inhibition. The robustness of the assay is typically evaluated by calculating the Z' factor, with a value > 0.5 indicating an excellent assay for screening.[11]
Conclusion
The assessment of cross-reactivity is a cornerstone of modern drug discovery. For promising scaffolds like this compound, a systematic evaluation using a combination of biochemical and cell-based assays is essential to build a comprehensive selectivity profile. This guide outlines a logical, multi-pillar approach—from broad in vitro screening to targeted cellular validation—that enables researchers to understand the full spectrum of their compounds' biological activities. By employing these robust, self-validating protocols and interpreting the data with a clear understanding of each method's strengths and limitations, scientists can more effectively identify and advance drug candidates with the desired balance of potency, selectivity, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Chloroquinolin-4-ol
As laboratory professionals engaged in the fast-paced world of research and drug development, our focus is often on synthesis, analysis, and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, underpinning the safety of our personnel, the integrity of our facilities, and the protection of our environment. 3-Chloroquinolin-4-ol, a halogenated heterocyclic compound, requires specific handling and disposal protocols due to its chemical properties and associated hazards.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety and environmental stewardship.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not benign; its hazard profile necessitates that it be treated as regulated hazardous waste from the moment it is designated for disposal.
Key Hazards:
-
Irritation: It is known to cause skin irritation and serious eye irritation[1][2].
-
Respiratory Effects: Inhalation may lead to respiratory irritation[2].
-
Environmental Toxicity: As a chlorinated organic compound, it may cause long-lasting harmful effects to aquatic life[3][4].
-
Hazardous Combustion Products: When incinerated, it produces toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[1]. This fact is the primary driver for the specialized disposal methods required.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 611-35-8 (for the related compound 4-Chloroquinoline, often used interchangeably in SDS)[1] |
| Molecular Formula | C₉H₆ClNO |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant[1]. |
The presence of chlorine in the molecule is the critical factor dictating its disposal pathway. Unlike non-halogenated organic waste, which can often be recycled as fuel, halogenated waste requires a more sophisticated and costly disposal process to manage its hazardous byproducts[5].
The Core Principle: Segregation of Halogenated Waste
The single most important operational step in managing this compound waste is strict segregation. All waste streams containing this compound—whether pure, in solution, or as contaminated lab materials—must be classified as halogenated organic waste .
Why Segregate? The reasoning is both economic and environmental. Halogenated wastes cannot be simply burned for fuel value. They must undergo high-temperature incineration in specialized facilities equipped with "scrubbers"[6]. These scrubbers are essential for neutralizing the acidic gases, such as hydrogen chloride, that are formed during combustion[6]. Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing all of it to be treated by the more expensive and energy-intensive method[5].
Therefore, any organic solvent mixed with even a small amount of this compound MUST be treated as halogenated waste[7].
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste within the laboratory, from its generation to its handoff for final disposal.
Step 1: Waste Collection at the Bench
-
Designate a Waste Container: Before starting any experiment, designate a specific, properly labeled container for all this compound waste.
-
Compatibility is Key: The container must be made of a material chemically compatible with the waste. For many organic solvents containing this compound, glass or high-density polyethylene (HDPE) are suitable. Always consult a chemical compatibility chart if you are unsure[8][9][10][11][12].
-
Avoid Mixing: Do not mix this compound waste with incompatible waste streams such as strong acids, bases, or oxidizers[1][5]. Such mixing can cause dangerous reactions.
Step 2: Container Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste" [5].
-
The full, unabbreviated chemical name: "Waste this compound" and any solvents or other chemicals present[7].
-
An accurate list of all constituents by percentage or volume.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
Label the container before the first drop of waste is added[7].
Step 3: Temporary Storage (Satellite Accumulation)
-
Secure the Container: Keep the waste container tightly sealed at all times, except when actively adding waste[7]. This prevents the release of vapors.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be in a well-ventilventilated area, away from heat or ignition sources, and ideally within secondary containment to manage potential spills[1].
-
Do Not Overfill: Leave adequate headspace in the container (typically 10-15%) to allow for vapor expansion.
Step 4: Final Disposal Arrangement
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS or Chemical Waste Management office to arrange for pickup.
-
Do Not Use Drains: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain[13][14]. This is illegal and environmentally damaging.
Approved Disposal Methodology: High-Temperature Incineration
The universally accepted and environmentally sound method for disposing of halogenated compounds like this compound is controlled incineration at a licensed chemical destruction plant[6].
-
Mechanism: Incineration at very high temperatures (typically above 900°C) provides the energy needed to break the strong carbon-chlorine and aromatic ring bonds, destroying the organic molecule[15].
-
Byproduct Management: The process is designed to manage the hazardous byproducts. The hydrogen and chlorine from the compound recombine to form hydrogen chloride (HCl) gas. This exhaust gas is passed through a flue gas scrubbing system, which uses a basic solution (like calcium hydroxide) to neutralize the HCl, converting it into harmless salt and water[6]. This prevents the release of acid rain-causing pollutants and corrosive gases.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills: For minor spills, ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad. Collect the contaminated absorbent material into a sealed, properly labeled container for disposal as halogenated waste[13].
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert others. Contact your institution's emergency response line or EHS immediately[13]. Do not attempt to clean it up yourself unless you are trained and equipped to do so.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research advancements are not overshadowed by environmental harm. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. walchem.com [walchem.com]
- 9. coleparmer.com [coleparmer.com]
- 10. graco.com [graco.com]
- 11. unitedfiltration.com [unitedfiltration.com]
- 12. wisconsin.edu [wisconsin.edu]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. keene.edu [keene.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroquinolin-4-OL
Welcome to your definitive guide on the safe handling of 3-Chloroquinolin-4-ol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of chemical causality and risk mitigation. The guidance herein is synthesized from established safety protocols for handling halogenated quinolines and related heterocyclic compounds, ensuring a self-validating system of protection for you and your team.
Foundational Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure—a chlorinated derivative of quinoline—necessitates a cautious approach based on analogous compounds. The parent compound, quinoline, is known to be absorbable through the skin, can cause liver damage, and is considered a potential carcinogen.[1][2][3] Analogs such as 3-Chloroquinoline are classified as harmful if swallowed, causing significant skin and eye irritation.[4][5]
Therefore, we must operate under the assumption that this compound presents the following primary hazards:
-
Dermal Hazard: Causes skin irritation and may be harmful if absorbed through the skin.[4][8]
-
Ocular Hazard: Poses a risk of serious eye irritation.[4][8][9]
-
Respiratory Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][10]
This assessment dictates that our primary safety objective is the prevention of contact through all primary routes of exposure: inhalation, ingestion, skin, and eye contact.
The Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical agent. Its effectiveness depends not only on selection but also on meticulous donning, doffing, and disposal procedures.
Hand Protection: The First Line of Defense
Dermal contact is a significant risk. Consequently, robust hand protection is non-negotiable.
-
Protocol: Always wear double nitrile gloves. The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.
-
The Causality: Double gloving provides redundancy. Should the outer glove be compromised, the inner glove continues to offer protection. Nitrile is selected for its broad resistance to a range of chemicals. This layering strategy is a field-proven best practice for handling potent or irritating compounds.[11] Change the outer glove immediately if you suspect contamination.
Body Protection: Shielding Against Contamination
Your personal clothing should never be exposed to this compound.
-
Protocol: Wear an impermeable or chemically resistant lab coat with long sleeves and tight-fitting cuffs. Ensure it is fully buttoned or snapped.
-
The Causality: An impermeable coat prevents splashes and spills from reaching your skin or clothing, which could otherwise act as a reservoir for prolonged, unmanaged exposure.[12]
Eye and Face Protection: Guarding Against Irreversible Damage
Given the high potential for serious eye irritation, this is a critical control point.
-
Protocol: ANSI-approved safety goggles with side shields are mandatory at all times.[12] When there is a heightened risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield must be worn over the safety goggles.
-
The Causality: Safety glasses alone do not provide a seal around the eyes and are insufficient. Goggles protect against splashes from multiple angles.[13] A face shield adds a further layer of protection for the entire face from larger volume splashes.[14]
Respiratory Protection: Preventing Inhalation Exposure
While engineering controls are the primary defense against inhalation, respiratory PPE is essential in specific scenarios.
-
Protocol: All weighing and handling of solid this compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[11][15] If such controls are unavailable or during a large spill, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors) is required.[14]
-
The Causality: Fine powders can be easily aerosolized. Engineering controls like fume hoods are designed to contain these particulates at the source. A respirator serves as personal protection when these primary controls are breached or unavailable, preventing harmful substances from entering the respiratory tract.[13]
PPE Selection Matrix: A Task-Based Approach
For immediate clarity, the following table outlines the minimum required PPE for specific laboratory tasks involving this compound.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Stock Preparation | Double Nitrile Gloves | Impermeable Lab Coat | Safety Goggles | Required: Chemical Fume Hood |
| Solution Handling/Transfer | Double Nitrile Gloves | Impermeable Lab Coat | Safety Goggles & Face Shield | Recommended: Chemical Fume Hood |
| Cleaning & Decontamination | Double Nitrile Gloves | Impermeable Lab Coat | Safety Goggles | As needed, based on aerosol risk |
| Spill Cleanup | Double Nitrile Gloves | Impermeable Gown | Safety Goggles & Face Shield | Required: NIOSH-approved respirator |
| Waste Disposal | Nitrile Gloves | Impermeable Lab Coat | Safety Goggles | Not typically required |
Operational Plan: From Preparation to Disposal
Correctly using PPE is a procedural workflow. Deviations at any stage can compromise the entire system of protection.
Experimental Workflow for PPE Usage
Caption: PPE workflow from preparation to final hand washing.
Step-by-Step Donning Protocol
-
Wash Hands: Begin with clean, dry hands.
-
Don Lab Coat: Put on your impermeable lab coat and fasten it completely.
-
Don Inner Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked underneath your lab coat sleeves.
-
Don Respiratory/Eye Protection: Put on your safety goggles. If a respirator is required, perform a seal check.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (To Prevent Self-Contamination)
This sequence is critical and designed to move from most to least contaminated.
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in a designated hazardous waste container.[11]
-
Remove Lab Coat: Unfasten the lab coat. As you remove it, turn it inside out, containing any potential contamination on the interior surface. Place it in the designated receptacle.
-
Remove Goggles/Face Shield: Handle by the strap or sides to remove.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Emergency and Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Disposal of Contaminated PPE and Chemical Waste
All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, are considered hazardous waste.[11]
-
PPE Disposal: Collect all used disposable PPE in a clearly labeled, sealed hazardous waste container.
-
Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour down the drain.[6] All disposal must adhere strictly to local, state, and federal regulations.[16]
By integrating this comprehensive safety framework into your daily operations, you build a resilient culture of safety that protects not only your immediate health but also the long-term integrity of your research.
References
- 1. nj.gov [nj.gov]
- 2. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 14. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
